3-Piperazin-1-ylpyridazine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-piperazin-1-ylpyridazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-8(11-10-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGXFAZMLILKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592288 | |
| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-90-5 | |
| Record name | 3-(Piperazin-1-yl)pyridazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Weight of 3-Piperazin-1-ylpyridazine dihydrochloride
Abstract: This technical guide provides a comprehensive analysis of 3-Piperazin-1-ylpyridazine dihydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines the precise molecular structure and weight, and details a multi-technique analytical workflow for its unambiguous identification and characterization. The protocols described herein are designed as a self-validating system, ensuring the highest degree of scientific integrity. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural elucidation of complex organic salts.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is the precise identification of the materials involved. For this compound, this involves understanding its nomenclature, unique identifiers, and fundamental physicochemical properties.
Nomenclature and Identifiers
-
Systematic Name: 3-(Piperazin-1-yl)pyridazine dihydrochloride
-
Parent Compound: 3-(Piperazin-1-yl)pyridazine
-
Parent CAS Number: 51047-56-4[4]
Molecular Formula and Weight
The molecular characteristics are summarized in the table below. It is critical to distinguish between the free base (parent) and its dihydrochloride salt, as their properties differ significantly. The dihydrochloride form is often preferred in research and development for its increased stability and solubility in aqueous media.[5]
| Property | 3-(Piperazin-1-yl)pyridazine (Free Base) | This compound | Data Source(s) |
| Molecular Formula | C₈H₁₂N₄ | C₈H₁₂N₄·2HCl (or C₈H₁₄Cl₂N₄) | [3][6] |
| Average Molecular Weight | 164.21 g/mol | 237.13 g/mol | [1][6] |
| Monoisotopic Mass | 164.1062 Da | 236.0646 Da | [7] |
Molecular Structure
The structure of this compound consists of a pyridazine ring substituted at the 3-position with a piperazine moiety. The two basic nitrogen atoms of the piperazine ring are protonated and form ionic bonds with two chloride ions.
Caption: 2D structure of this compound.
Rationale for a Comprehensive Analytical Approach
The causality behind this integrated approach is rooted in the principle of orthogonal verification. Each analytical technique probes a different, independent property of the molecule:
-
Nuclear Magnetic Resonance (NMR): Elucidates the precise atomic connectivity and chemical environment (the carbon-hydrogen framework).
-
Mass Spectrometry (MS): Confirms the exact mass of the core molecule (the parent ion).
-
Elemental Analysis: Determines the percentage composition of key elements (C, H, N), which is crucial for verifying the overall molecular formula, including the hydrochloride components.
By combining these techniques, the data from one method corroborates the others, leading to an unambiguous structural assignment with a high degree of confidence.
The Self-Validating Analytical Workflow
The following section details the experimental protocols necessary for the complete characterization of this compound.
Workflow Overview
A logical progression of experiments ensures that each step builds upon the last, culminating in a complete and validated structural profile.
Caption: A self-validating workflow for structural elucidation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR identifies the number and types of hydrogen atoms, while ¹³C NMR maps the carbon backbone. For a salt like this, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve polar, ionic compounds. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing them to be observed.[8]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 2 seconds.
-
Expected Results: Signals corresponding to the three distinct protons on the pyridazine ring and the protons on the piperazine ring. The piperazine protons may appear as broad signals due to the influence of the protonated nitrogen atoms.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Expected Results: Signals for each unique carbon atom. The chemical shifts will differentiate the aromatic carbons of the pyridazine ring from the aliphatic carbons of the piperazine ring.[9]
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. Electrospray ionization (ESI) is the ideal technique for this molecule as it is a soft ionization method suitable for polar, pre-charged (salt) compounds. It is essential to note that under positive ion ESI, the analysis will detect the protonated free base ([C₈H₁₂N₄ + H]⁺), not the mass of the entire dihydrochloride salt.[10]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion and Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 100-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Expected Result: A prominent ion peak at an m/z value corresponding to the calculated exact mass of the protonated free base (C₈H₁₃N₄⁺), which is approximately 165.11348.[7] The high-resolution measurement should confirm this elemental composition to within 5 ppm.
-
Protocol 3: Elemental Analysis (CHN)
Causality: While NMR and MS define the structure and mass of the core organic cation, elemental analysis validates the complete molecular formula, including the counter-ions. By comparing the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated for C₈H₁₄Cl₂N₄, one can confirm the presence of two hydrochloride units per molecule. This is the definitive step in verifying the salt stoichiometry.[11]
Methodology:
-
Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg) for analysis. The sample must be free of residual solvents.
-
Combustion Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.
-
Data Comparison:
-
Compare the experimental percentages to the theoretical values.
-
Expected Results: The experimental values should be within ±0.4% of the theoretical percentages calculated for the C₈H₁₄Cl₂N₄ formula.
-
Synthesis of Data and Final Validation
The final step is to collate the data from all three analyses. The structural information from NMR, the exact mass from HRMS, and the elemental composition from CHN analysis must all be consistent with the proposed structure of this compound.
| Analysis Technique | Parameter | Theoretical/Expected Value | Purpose of Validation |
| ¹H & ¹³C NMR | Chemical Shifts, Integrations, Couplings | Consistent with pyridazine and piperazinium rings | Confirms C-H framework and connectivity |
| HRMS (ESI+) | [M+H]⁺ m/z | 165.11348 ± 5 ppm | Confirms mass and formula of the organic cation |
| Elemental Analysis | %C, %H, %N | C=40.52%, H=5.95%, N=23.62% | Confirms overall formula and salt stoichiometry |
When the results from all three orthogonal methods align with the theoretical values, the molecular structure and weight of this compound are considered fully validated.
References
- 3-PIPERAZIN-1-YL-PYRIDAZINEDIHYDROCHLORIDE | 90434-90... (n.d.). Retrieved from https://www.chemcas.com/chemical_en/90434-90-5.asp
- Novachemistry-product-info. (n.d.). Retrieved from https://www.novachemistry.com/product/NVC153372
- 3-Piperazin-1-yl-pyridazine | CAS 51047-56-4. (n.d.). AMERICAN ELEMENTS. Retrieved from https://www.americanelements.com/3-piperazin-1-yl-pyridazine-51047-56-4
- 3-PIPERAZIN-1-YL-PYRIDAZINE DIHYDROCHLORIDE [90434-90-5]. (n.d.). Chemsigma. Retrieved from https://www.chemsigma.com/product/278193
- 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2772144
- Piperazine. (n.d.). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Piperazine
- An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from https://pubs.rsc.org/en/content/articlelanding/1977/p1/p19770000293
- 3-PIPERAZIN-1-YL-PYRIDAZINE DIHYDROCHLORIDE CAS#: 90434-90-5. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8254877.htm
- 3-(piperazin-1-yl)pyridazine (C8H12N4). (n.d.). PubChemLite. Retrieved from https://pubchemlite.cheminfo.org/compound/11064965
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/312030611_Synthesis_dynamic_NMR_characterization_and_XRD_studies_of_novel_NN'-substituted_piperazines_for_bioorthogonal_labeling
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. Retrieved from https://www.mdpi.com/1422-8599/2020/4/M1205
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5133917/
- Piperazine. (n.d.). NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C110850
- 1432322-90-1|3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine. (n.d.). BLDpharm. Retrieved from https://www.bldpharm.com/products/1432322-90-1.html
- 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53326961
- Piperazine, hydrochloride (1:?). (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/82044
- 51047-56-4|3-Piperazin-1-yl-pyridazine. (n.d.). BLDpharm. Retrieved from https://www.bldpharm.com/products/51047-56-4.html
- 1-[4-(2-amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol. (n.d.). American Elements. Retrieved from https://www.americanelements.com/1-4-2-amino-4-5-dichlorophenyl-piperazin-1-yl-2-methylpropan-2-ol-1246815-59-6
Sources
- 1. echemi.com [echemi.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. Chemsigma International Co., Ltd. [chemsigma.com]
- 4. 51047-56-4|3-Piperazin-1-yl-pyridazine|BLD Pharm [bldpharm.com]
- 5. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. PubChemLite - 3-(piperazin-1-yl)pyridazine (C8H12N4) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Strategic Engineering of Pyridazinone Scaffolds: From 3,6-Dichloropyridazine to Bioactive Cores
Topic: Synthesis of Pyridazinone Scaffolds from 3,6-Dichloropyridazine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists and Process Scientists
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in diverse therapeutic agents, including PDE4 inhibitors, COX-2 inhibitors, and cardio-active agents (e.g., Levosimendan). Its synthetic utility lies in its ability to serve as a rigid, polar spacer that can be sequentially functionalized.
This guide details the "Hub-and-Spoke" synthetic strategy starting from the cost-effective precursor 3,6-dichloropyridazine (3,6-DCP) . By leveraging the differential reactivity of the C3 and C6 positions, researchers can engineer complex scaffolds with high regiocontrol.
The Gateway Transformation: Hydrolysis & Tautomerism
The critical first step is desymmetrizing 3,6-DCP to generate the 6-chloropyridazin-3(2H)-one "Hub." This transformation relies on the tautomeric equilibrium between the lactim (3-hydroxy) and lactam (3-oxo) forms.
Mechanism of Action
While 3,6-DCP is aromatic, the hydrolysis product exists predominantly as the lactam (pyridazinone) in solution and solid state due to the strong thermodynamic stability of the amide-like resonance.
Figure 1: The conversion of 3,6-DCP to the stable pyridazinone core via acid-mediated hydrolysis.
Protocol 1: Selective Hydrolysis
Objective: Synthesis of 6-chloropyridazin-3(2H)-one.[1] Rationale: Using Sodium Acetate in Acetic Acid allows for controlled hydrolysis without over-hydrolyzing to the maleic hydrazide (3,6-dione) derivative.
-
Reagents: 3,6-Dichloropyridazine (1.0 eq), Sodium Acetate (2.0 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 3,6-DCP in glacial acetic acid (0.5 M concentration).
-
Add sodium acetate.
-
Heat to reflux (approx. 118°C) for 3–6 hours. Monitor by TLC (3,6-DCP moves fast; product is more polar).
-
Critical Checkpoint: If reaction stalls, add small aliquots of water (5% v/v), but excess water promotes double hydrolysis.
-
-
Workup: Concentrate in vacuo. Resuspend residue in water. The product often precipitates as a white/off-white solid. Filter and wash with cold water.
-
Validation:
-
1H NMR (DMSO-d6): Look for broad singlet (NH) at ~13.0 ppm and two doublets at ~7.0–7.6 ppm (J ≈ 9.5 Hz).
-
The Anchor: N2-Functionalization
Once the "Hub" (6-chloropyridazinone) is established, the nitrogen at position 2 is the most nucleophilic site under basic conditions. This step "anchors" the scaffold.
Regioselectivity: N- vs. O-Alkylation
Under basic conditions (K₂CO₃, Cs₂CO₃), alkylation occurs preferentially at N2 (soft nucleophile) rather than the oxygen (hard nucleophile). However, steric bulk in the electrophile or the use of silver salts can shift selectivity toward O-alkylation (forming alkoxypyridazines).
Protocol 2: N-Alkylation
Objective: Introduction of R1 substituent at N2.
-
Reagents: 6-Chloropyridazin-3(2H)-one (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq), DMF or Acetonitrile.
-
Procedure:
-
Suspend pyridazinone and K₂CO₃ in DMF. Stir at RT for 15 min to ensure deprotonation.
-
Add Alkyl Halide dropwise.
-
Heat to 60–80°C.
-
-
Validation:
-
HMBC NMR: Correlation between N2-CH protons and the C3 carbonyl carbon confirms N-alkylation. O-alkylation would show correlation to C3 but the chemical shift of the adjacent protons would be deshielded relative to N-alkyl.
-
The Warhead: C6-Diversification
The chlorine atom at C6 is activated for substitution due to the electron-deficient nature of the pyridazine ring and the electron-withdrawing effect of the adjacent C=N bond.
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the primary method for installing aryl or heteroaryl groups.
-
Challenge: The C6-Cl bond can be deactivated for oxidative addition if the ring is electron-rich, but in pyridazinones, it generally remains reactive.
-
Catalyst System: Pd(PPh₃)₄ is standard, but for sterically hindered boronic acids, use Pd(dppf)Cl₂ or XPhos Pd G2.
Pathway B: Nucleophilic Aromatic Substitution (S_NAr)
Ideal for installing amines, thiols, or alkoxides.
-
Reactivity: The carbonyl at C3 activates the C6 position para to it (vinylogous activation).
Comparative Data: C6 Functionalization Strategies
| Method | Nucleophile/Partner | Catalyst/Reagent | Conditions | Key Application |
| Suzuki | Aryl Boronic Acids | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 90°C | Biaryl scaffolds (e.g., COX-2 inhibitors) |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N, Reflux | Rigid alkyne linkers |
| S_NAr | Primary/Sec.[2] Amines | DIPEA or K₂CO₃ | DMSO, 100°C | Aminopyridazinone derivatives |
| S_NAr | Alkoxides (NaOR) | NaH (to form alkoxide) | THF, 0°C to RT | Ether linkages |
Integrated Workflow & Logic Map
The following diagram illustrates the divergent synthesis pathways available from the 3,6-DCP starting material.
Figure 2: The "Hub-and-Spoke" strategy prioritizing N-alkylation before C6-diversification to prevent side reactions.
References
-
ChemicalBook. (2025). General procedure for the synthesis of 3-hydroxy-6-chloropyridazine from 3,6-dichloropyridazine.[1]
-
Sengmany, S., et al. (2015).[1] Pd-catalyzed coupling of 6-chloropyridazinones.Tetrahedron, 71(29), 4859-4867.[1] (Cited via search result 1.7 context).
-
BenchChem. (2025).[3] Technical Support: 6-Chloropyridazinone Reactivity and Troubleshooting in Suzuki Couplings.
-
Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions in Aqueous Media.
-
PubChem. (2025). 3,6-Dichloropyridazine Compound Summary.
Sources
- 1. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
"3-Piperazin-1-ylpyridazine dihydrochloride" mechanism of action hypothesis
A Fragment-Based Pharmacological Hypothesis
Executive Summary
3-Piperazin-1-ylpyridazine dihydrochloride (CAS: 13183-79-4) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on peripheral substitution. While often utilized as a chemical intermediate, its intrinsic pharmacological profile presents a compelling hypothesis for GABA-A receptor antagonism and GPCR modulation .
This technical guide deconstructs the molecule’s mechanism of action (MoA) based on Structure-Activity Relationship (SAR) data from structurally related antagonists (e.g., Gabazine/SR-95531) and piperazine-based psychoactive agents. It serves as a blueprint for researchers utilizing this compound as a chemical probe or lead fragment.
Part 1: Structural Basis & Pharmacophore Analysis[1]
To understand the mechanism, one must analyze the molecule as a rigidified mimic of the endogenous neurotransmitter
The "Locked Antagonist" Hypothesis
GABA is a flexible molecule that adopts specific conformations to bind and activate the GABA-A receptor.[1] 3-Piperazin-1-ylpyridazine functions as a conformationally restricted analog:
-
The Cationic Anchor (Piperazine): At physiological pH, the distal nitrogen of the piperazine ring is protonated (
). This mimics the terminal amine of GABA, interacting with the electronegative sub-pocket (Glu155/Asp149) of the receptor. -
The Aromatic Core (Pyridazine): Unlike the flexible alkyl chain of GABA, the pyridazine ring is rigid and electron-deficient. It engages in
- stacking interactions with aromatic residues (Tyr97, Phe64) in the binding site, preventing the "loop closure" required for channel activation. -
The Salt Form (Dihydrochloride): The
formulation ensures high aqueous solubility, critical for electrophysiological assays, but requires careful pH buffering during in vitro application to prevent localized acidification of the synaptic cleft mimic.
Part 2: Primary Mechanism of Action (GABA-A Receptor Blockade)
The dominant mechanistic hypothesis posits that 3-Piperazin-1-ylpyridazine acts as a competitive orthosteric antagonist at the GABA-A receptor
Receptor Kinetics & Binding Dynamics
-
Target: GABA-A Receptor (Ionotropic Cl- channel).[1]
-
Binding Site: Orthosteric site (interface between
and subunits). -
Action: Competitive Antagonism.
Unlike benzodiazepines (which bind allosterically), this scaffold competes directly with GABA. However, it lacks the efficacy to trigger the rotation of the
Proposed Signaling Pathway:
-
Binding: The molecule enters the synaptic cleft and binds to the extracellular domain of the GABA-A receptor.
-
Stabilization: It stabilizes the receptor in the Closed (Resting) state.
-
Blockade: Endogenous GABA is sterically prevented from binding.
-
Result: Chloride (
) influx is inhibited Membrane hyperpolarization is prevented Neuronal excitability increases.
Figure 1: Competitive antagonism pathway.[2][3] The scaffold occupies the receptor site but fails to trigger the conformational change necessary for chloride conductance.
Part 3: Secondary Mechanisms (Polypharmacology)
While GABA-A antagonism is the primary hypothesis, the "privileged" nature of the piperazine-pyridazine scaffold implies potential off-target effects that researchers must control for.
| Target System | Interaction Type | Mechanistic Basis |
| Muscarinic Receptors (M4) | Antagonist | Recent SAR studies identify piperazinyl-pyridazines as core scaffolds for M4 antagonists.[4] The piperazine nitrogen interacts with Asp113 in the GPCR transmembrane domain. |
| 5-HT Receptors | Modulator | Piperazine derivatives (e.g., mCPP) are well-known serotonin receptor ligands. This scaffold may show low-affinity binding to 5-HT2A/2C. |
| Tubulin/Microtubules | Inhibitor | In oncology research, pyridazinone analogs inhibit tubulin polymerization. High concentrations (>50 µM) of this scaffold may alter cytoskeletal dynamics. |
Part 4: Experimental Validation Protocols
To validate the MoA of this compound, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 mins. Wash pellets 3x to remove endogenous GABA.
-
Ligand Selection: Use [
H]-Muscimol (2 nM) as the radioligand (specific for the GABA site). -
Incubation:
-
Control: Membrane + [
H]-Muscimol + Buffer. -
Non-Specific: Membrane + [
H]-Muscimol + 1 mM GABA (saturating). -
Experimental: Membrane + [
H]-Muscimol + 3-Piperazin-1-ylpyridazine ( to M).
-
-
Filtration: Incubate for 60 min at 4°C. Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.05% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation. Plot displacement curves to calculate
and derive using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp Electrophysiology
Objective: Confirm functional antagonism (inhibition of GABA-evoked currents).
Workflow Visualization:
Figure 2: Electrophysiological workflow. The reduction in GABA-induced current (
Critical Technical Note: Dissolve the dihydrochloride salt in the intracellular pipette solution only if testing intracellular block (unlikely). For standard antagonism, dissolve in the extracellular perfusion buffer . Ensure pH is re-adjusted to 7.4 with NaOH, as the dihydrochloride salt will significantly acidify the solution.
Part 5: References
-
Heaulme, M., et al. (1986).[2] "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site." Brain Research. Link
-
Wermuth, C. G., et al. (1987). "Pyridazines as privileged structures: SR 95531 and related GABA-A antagonists." Journal of Medicinal Chemistry. Link
-
Schmeink, S., et al. (2015). "Structure-dependent inhibition of the human α1β2γ2 GABA-A receptor by piperazine derivatives." Neurotoxicology. Link
-
BenchChem. (2025). "The Versatility of the 3-Piperazin-1-yl-1H-pyridazin-6-one Scaffold: A Comparative Guide." BenchChem Technical Guides. Link
-
BOC Sciences. "this compound Product Profile." BOC Sciences.
Sources
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Sci-Hub. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site / Brain Research, 1986 [sci-hub.box]
- 3. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of "3-Piperazin-1-ylpyridazine dihydrochloride"
Topic: In Silico Modeling of 3-Piperazin-1-ylpyridazine Dihydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Preclinical Researchers
Executive Summary
This technical guide provides a rigorous in silico framework for modeling This compound (CAS: 90434-90-5), a "privileged scaffold" in fragment-based drug discovery (FBDD). While often treated merely as a reagent, this heterocyclic core possesses unique electronic properties—specifically the dipole moment of the pyridazine ring and the tunable basicity of the piperazine tail—that make it a critical pharmacophore for GABA-A receptor modulation , Kinase inhibition (e.g., p38, BTK), and GPCR targeting .
This guide moves beyond standard docking protocols. It addresses the specific challenge of modeling the dihydrochloride salt form for solubility prediction and employs Quantum Mechanical (QM) profiling to map the electrostatic potential surface (ESP) for rational lead optimization.
Molecular Architecture & Quantum Mechanical Profiling
Before docking or dynamic simulations, the electronic landscape of the fragment must be established. Standard force fields (e.g., MMFF94) often fail to capture the specific
1.1. Tautomerism and Protonation States
The dihydrochloride form implies a doubly protonated state in the solid phase. However, under physiological conditions (pH 7.4), the protonation state fluctuates.
-
N1 (Piperazine, distal): Highly basic (
). Predominantly protonated. -
N4 (Piperazine, proximal): Less basic due to conjugation with the electron-deficient pyridazine ring.
-
Pyridazine Nitrogens: Weakly basic (
), acting primarily as hydrogen bond acceptors.
Experimental Protocol: QM Geometry Optimization To accurately parameterize the ligand for MD simulations, we generate RESP (Restrained Electrostatic Potential) charges.
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311+G(d,p) (Solvation model: IEFPCM, Water).
-
Workflow:
-
Step 1: Conformational search (using RDKit or OpenBabel) to find global minima.
-
Step 2: Geometry optimization of the lowest energy conformer.
-
Step 3: Frequency calculation (ensure no imaginary frequencies).
-
Step 4: ESP Surface generation to identify "molecular hotspots" for derivatization.
-
Causality: We use B3LYP with diffuse functions (+) because the lone pairs on the pyridazine nitrogens are diffuse and critical for hydrogen bonding interactions with target residues (e.g., Hinge region in kinases).
The Salt Bridge: Modeling the Dihydrochloride Form
Most docking software strips counter-ions. However, for solubility prediction and formulation modeling , the dihydrochloride lattice energy is vital.
2.1. Explicit Solvent MD for Salt Stability
This protocol validates whether the salt remains associated in solution or dissociates, affecting the local pH environment.
Protocol: Ionic Dissociation Simulation
-
System: 1 Ligand (
) + 2 Chloride ions ( ) + 1000 TIP3P Water molecules. -
Force Field: CHARMM General Force Field (CGenFF) for ligand; CHARMM36 for ions.
-
Simulation Steps:
-
Minimization: 5000 steps Steepest Descent.
-
Equilibration: NVT ensemble (100 ps, 300K) with position restraints on the ligand.
-
Production: NPT ensemble (10 ns, 1 atm).
-
-
Analysis: Calculate the Radial Distribution Function (RDF) ,
, between the piperazine amine hydrogens and the chloride ions.-
Interpretation: A sharp peak at
indicates a stable ion pair (solvent-separated ion pair vs. contact ion pair).
-
Target Space Mapping (Reverse Docking)
Since 3-Piperazin-1-ylpyridazine is a fragment, it does not have a single target. We employ Reverse Docking to identify which protein pockets this scaffold preferentially binds.
3.1. Primary Target Classes
Based on the scaffold's medicinal chemistry history, we screen against:
-
GABA-A Receptor: The pyridazine moiety mimics the GABA carboxylate bioisosteres (e.g., Gabazine derivatives).
-
Kinases (e.g., p38 MAP, BTK): The pyridazine nitrogens often bind the "hinge region" (ATP-binding site).
3.2. Automated Reverse Docking Workflow
Tools: AutoDock Vina / Schrödinger Glide / SwissTargetPrediction.
| Parameter | Setting | Rationale |
| Search Space | Whole PDB (filtered) | Focus on "Ligandable" pockets (using fpocket or SiteMap). |
| Exhaustiveness | 32 | Higher sampling required for fragment "tumbling" in large pockets. |
| Scoring Function | Vinardo | Optimized for fragment-sized ligands. |
| Constraint | H-Bond Monitor | Enforce H-bond between Pyridazine-N and backbone NH. |
Self-Validating Step:
If the docking score is
Visualization: The In Silico Pipeline
The following diagram illustrates the decision matrix for modeling this specific scaffold, distinguishing between "Free Base" (for binding) and "Salt Form" (for properties).
Figure 1: Dual-pathway modeling workflow separating pharmacodynamic (binding) and pharmacokinetic (solubility) analysis.
Fragment Elaboration Strategy (FBDD)
Once the fragment is docked (e.g., into a Kinase Hinge), the next step is Vector Analysis to grow the molecule into a lead.
5.1. Growth Vectors
-
N-4 (Piperazine): The primary vector. Ideal for amide coupling or reductive amination to reach the "Solvent Front" or "Ribose Pocket."
-
C-6 (Pyridazine): A secondary vector for Suzuki couplings to access the "Gatekeeper" region.
5.2. Vector Analysis Diagram
Figure 2: Strategic growth vectors for transforming the fragment into a drug-like lead.
Molecular Dynamics: Stability Protocol
Objective: Verify the stability of the Fragment-Protein complex. Fragments often have fast off-rates (
Protocol:
-
Software: GROMACS 2024 / AMBER.
-
Restraints: Apply weak position restraints (
) on the ligand backbone for the first 5 ns of production to allow the side chains to relax around the fragment without ejection. -
Solvent: TIP3P (Explicit Water).
-
Ions: Neutralize system with
(0.15 M). -
Analysis Metric: Ligand RMSD .
-
Success Criteria: Ligand RMSD
relative to the docked pose over the last 50 ns of a 100 ns run.
-
References
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Foundational text on Pyridazine scaffolds in drug design).
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. (Protocol for fragment growing).
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT. (Standard for DFT/QM calculations).
-
Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry. (Force field parameters for piperazine salts).
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
Methodological & Application
"3-Piperazin-1-ylpyridazine dihydrochloride" in vitro assay setup
An In-Depth Guide to the In Vitro Pharmacological Characterization of 3-Piperazin-1-ylpyridazine Dihydrochloride
Authored by a Senior Application Scientist
Abstract
The piperazine-pyridazine scaffold is a privileged structure in modern medicinal chemistry, with numerous derivatives demonstrating significant activity at a range of central nervous system (CNS) targets.[1] Compounds incorporating these moieties frequently interact with G-protein coupled receptors (GPCRs), particularly those within the monoaminergic system. This guide provides a comprehensive framework for the in vitro characterization of novel compounds based on this scaffold, using "this compound" as a representative molecule. We present a logical, tiered approach, beginning with primary radioligand binding assays to establish target affinity, followed by secondary cell-based functional assays to determine the mode of action (e.g., antagonist, agonist). This document furnishes researchers, scientists, and drug development professionals with the detailed protocols and scientific rationale necessary to robustly profile such compounds, ensuring data integrity and reproducibility.
Introduction: The Scientific Rationale for a Tiered Assay Approach
Characterizing a novel compound like this compound requires a systematic approach to first identify its biological targets and then elucidate its functional effect on them. The piperazine moiety is a well-established pharmacophore known to interact with a variety of biogenic amine receptors.[1][2] Therefore, a logical starting point is to screen the compound against a panel of GPCRs commonly targeted by such structures.
Our proposed workflow follows an industry-standard screening cascade. This method is both resource-efficient and scientifically rigorous.
-
Primary Screening (Binding Affinity): The initial step is to determine if the compound physically interacts with a panel of putative receptor targets. Radioligand binding is the gold-standard methodology for quantifying the affinity of a compound for a receptor (Kᵢ).[3] It is a direct measure of the binding interaction and provides the simplest, most direct interpretation of a compound's potency at the receptor level.[4][5]
-
Secondary Screening (Functional Activity): Once binding affinity is confirmed, the next critical step is to assess the compound's functional consequence on receptor signaling. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect? This is determined using cell-based functional assays that measure the downstream second messenger signals generated by receptor activation.[6][7]
This tiered approach ensures that effort is focused on functionally relevant targets, providing a complete pharmacological profile of the test compound.
Caption: Principle of a competitive radioligand binding assay.
General Protocol: Radioligand Competition Binding Assay
This protocol is a template and should be adapted using the specific parameters outlined in Table 1 for each receptor target.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human receptor of interest.
-
Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to make a stock solution (e.g., 10 mM).
-
Assay Buffer: Buffer specific to the receptor target (see Table 1).
-
Wash Buffer: Ice-cold buffer, often the same as the assay buffer.
-
Non-Specific Binding (NSB) Determinand: A high concentration of a known, unlabeled ligand for the target receptor to determine background binding.
-
96-well Plates: Standard or deep-well plates.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Scintillation Fluid & Microplate Scintillation Counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer across a 96-well plate. Typically, an 11-point concentration curve is used, ranging from 10 µM down to 0.1 nM, plus a vehicle-only control (for total binding).
-
Assay Setup: In a separate 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Test compound dilution or vehicle or NSB determinand.
-
Radioligand (at a final concentration near its Kₔ).
-
Membrane preparation (protein amount optimized per assay).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25-37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). [5]Agitation is recommended.
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. [8]5. Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove any remaining unbound radioligand. [8]6. Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (vehicle) - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Table 1: Recommended Primary Binding Assay Panel & Parameters
| Target Receptor | Rationale / Potential Role | Radioligand | NSB Determinand | Assay Buffer Example |
| Dopamine D₄ | Piperazine core is common in D₄ antagonists; implicated in cognition and neuropsychiatric disorders. [7][9][10] | [³H]-Spiperone | 10 µM Haloperidol | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 |
| Serotonin 5-HT₇ | Target for novel antidepressants and antipsychotics; known to bind piperazine-containing ligands. [11][12] | [³H]-LSD | 10 µM Serotonin | 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4 |
| Adrenergic α₂c | Implicated in depression and cognitive function; α₂ receptors are modulated by various CNS drugs. [13][14][15] | [³H]-Rauwolscine | 10 µM Phentolamine | 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4 |
| Histamine H₁ | Classic target for piperazine-based antihistamines. [16][17] | [³H]-Mepyramine | 10 µM Mepyramine | 50 mM Na₂/K₂ Phosphate, pH 7.4 |
| Muscarinic M₁-M₅ | Broad family of receptors involved in cognition and parasympathetic control; antagonism is a common off-target effect. [18][19][20] | [³H]-NMS (non-selective) | 1 µM Atropine | PBS with 1 mM MgCl₂, 0.1 mM EDTA |
Secondary Screening: Cell-Based Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor either mimics the endogenous ligand (agonist) or blocks its action (antagonist). The choice of assay depends on the G-protein the receptor couples to. [6]
-
Gαq-coupled receptors (H₁, M₁, M₃, M₅): Activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes. [21][22]* Gαi-coupled receptors (D₂-like, α₂-adrenergic, M₂, M₄): Inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).
-
Gαs-coupled receptors (5-HT₇, D₁-like): Stimulate adenylyl cyclase, leading to an increase in cAMP.
Caption: Simplified GPCR signaling pathways for functional assays.
Protocol 1: Calcium Mobilization Assay (Gαq-coupled Targets)
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive dye. Upon receptor activation by an agonist, stored intracellular calcium is released, causing a sharp increase in fluorescence. An antagonist will block this agonist-induced fluorescence increase. This is often performed on a Fluorescence Imaging Plate Reader (FLIPR). [23] Procedure:
-
Cell Culture: Plate cells (e.g., CHO or HEK293) stably expressing the target receptor (e.g., H₁R) into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature. [6]3. Compound Preparation: Prepare a plate with the test compound at various concentrations. Prepare a separate plate with an agonist for the receptor (e.g., histamine for H₁R) at a concentration that gives ~80% of the maximal response (EC₈₀).
-
Assay Measurement (Antagonist Mode):
-
Place the cell plate into the plate reader (e.g., FLIPR).
-
Initiate reading, establishing a baseline fluorescence.
-
The instrument adds the test compound (or vehicle) to the wells. Incubate for a pre-determined time (e.g., 2-15 minutes).
-
The instrument then adds the EC₈₀ concentration of the agonist.
-
Continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis: The agonist-induced peak in fluorescence is measured. The antagonist's potency (IC₅₀) is determined by plotting the percent inhibition of the agonist response versus the antagonist concentration.
Protocol 2: cAMP Accumulation/Inhibition Assay (Gαs/Gαi-coupled Targets)
Principle: This assay measures the intracellular concentration of cAMP, typically using a competitive immunoassay format like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). The FRET signal is inversely proportional to the amount of cAMP in the cells.
Procedure (Antagonist Mode for a Gαi-coupled receptor):
-
Cell Preparation: Harvest cells expressing the target receptor (e.g., D₄R), and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Assay Setup: Add cells to a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound.
-
Agonist Stimulation: Add an agonist (e.g., dopamine for D₄R) at its EC₈₀ concentration, along with a stimulant of adenylyl cyclase like forskolin. Forskolin raises the basal level of cAMP, making the inhibitory effect of the Gαi pathway easier to detect. [7][9]5. Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) and incubate as per the manufacturer's instructions (e.g., 60 minutes).
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Determine the IC₅₀ of the test compound by plotting the inhibition of the agonist response against its concentration.
Summary and Interpretation
By following this tiered approach, a comprehensive pharmacological profile for this compound can be generated. The initial binding assays will identify which receptors the compound has a significant affinity for, quantified by its Kᵢ value. The subsequent functional assays will then define the nature of this interaction, determining whether the compound is an antagonist or agonist and its functional potency (IC₅₀ or EC₅₀). This complete dataset is foundational for any further drug development efforts, providing a clear understanding of the compound's mechanism of action at the molecular level.
References
-
Piperazine - Wikipedia. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]
-
Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed. [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. [Link]
-
Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC. [Link]
-
Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - NIH. [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC. [Link]
-
Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed. [Link]
-
GPCR-radioligand binding assays - PubMed. [Link]
-
Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation - MDPI. [Link]
-
Muscarinic Antagonists - StatPearls - NCBI Bookshelf - NIH. [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]
-
α2A- and α2C-Adrenergic Receptors Form Homo- and Heterodimers: The Heterodimeric State Impairs Agonist-Promoted GRK Phosphorylation and β-Arrestin Recruitment | Biochemistry - ACS Publications. [Link]
-
In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds | IOVS. [Link]
-
Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]
-
Differential Distribution of α2A and α2C Adrenergic Receptor Immunoreactivity in the Rat Spinal Cord | Journal of Neuroscience. [Link]
-
Development of Antagonists for M5 Muscarinic Acetylcholine Receptor - Scholars@UK. [Link]
-
High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics | ACS Omega - ACS Publications. [Link]
-
The Serotonin-7 Receptor as a Novel Therapeutic Target - Psychiatrist.com. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
-
In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed. [Link]
-
Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration | Request PDF - ResearchGate. [Link]
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. [Link]
-
Gαq GPCR assays | ION Biosciences. [Link]
-
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. [Link]
-
Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PubMed Central. [Link]
-
Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC. [Link]
-
Muscarinic antagonist - Wikipedia. [Link]
-
5-HT2A receptor - Wikipedia. [Link]
-
A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed. [Link]
-
Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - MDPI. [Link]
-
Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed Central. [Link]
-
ADRA2C Gene - GeneCards | ADA2C Protein. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multispaninc.com [multispaninc.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. creative-biolabs.com [creative-biolabs.com]
Dosing and administration of "3-Piperazin-1-ylpyridazine dihydrochloride" in vivo
Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Assessment of 3-Piperazin-1-ylpyridazine Dihydrochloride
Executive Summary
This guide details the protocol for the formulation and in vivo administration of This compound . While often utilized as a high-value scaffold in the synthesis of antidepressants, Hedgehog signaling inhibitors, and DPP-IV inhibitors [1], this compound requires specific handling due to its dihydrochloride salt form.
Critical Advisory: The dihydrochloride salt yields highly acidic aqueous solutions. Direct administration without pH adjustment can cause severe local tissue necrosis (IP/SC) or hemolysis/phlebitis (IV). This protocol prioritizes pH neutralization and isotonicity to ensure data integrity and animal welfare.
Compound Profile & Physicochemical Considerations
| Parameter | Specification |
| Compound Name | 3-(1-Piperazinyl)pyridazine dihydrochloride |
| Chemical Class | Heteroaromatic Piperazine Derivative |
| Salt Form | Dihydrochloride (2HCl) |
| Solubility | High in Water/Saline (>50 mg/mL); Low in non-polar solvents. |
| pKa (Estimated) | Piperazine N1: ~9.8; Piperazine N4: ~5.6; Pyridazine: ~2.3. |
| Solution pH (Unbuffered) | Highly Acidic (pH < 2.0 at 10 mg/mL) |
| Storage | -20°C, desiccated. Hygroscopic. |
Formulation Protocol: The "Neutralization Gradient" Method
Objective: Create a stable, physiological solution (pH 6.0–7.4) for IV/IP administration. Challenge: Rapid neutralization can cause localized precipitation of the free base if the concentration exceeds the intrinsic solubility.
Reagents Required:
-
Sterile Saline (0.9% NaCl) or PBS (Phosphate Buffered Saline).
-
1N NaOH (Sodium Hydroxide) and 0.1N NaOH.
-
Calibrated pH Micro-electrode.
-
0.22 µm PES (Polyethersulfone) Syringe Filter.
Step-by-Step Procedure:
-
Weighing: Weigh the required mass of 3-Piperazin-1-ylpyridazine 2HCl into a sterile glass vial.
-
Calculation: Account for the salt correction factor (MW_salt / MW_freebase) to dose based on the active moiety.
-
-
Initial Dissolution: Dissolve in 80% of the final volume of sterile saline.
-
Observation: The solution will be clear and colorless but acidic.
-
-
Titration (The Critical Step):
-
Place the vial on a magnetic stirrer.
-
Insert pH probe.
-
Add 1N NaOH dropwise until pH reaches ~4.0.
-
Switch to 0.1N NaOH and titrate carefully to pH 6.5 – 7.0 .
-
Caution: If cloudiness appears, pause and stir. If precipitate persists, the concentration is too high for the free base; add vehicle or switch to a cyclodextrin-based vehicle (e.g., 10% HP-β-CD).
-
-
Final Volume Adjustment: Add saline to reach the final target volume.
-
Sterilization: Filter through a 0.22 µm PES filter. Nylon filters should be avoided if the compound is potentially reactive or adsorptive.
Visual Workflow: Formulation Logic
Figure 1: Decision tree for formulating dihydrochloride salts to prevent precipitation while ensuring physiological pH.
In Vivo Administration Protocols
A. Dose Range Finding (Tolerability)
Before efficacy or PK studies, determine the Maximum Tolerated Dose (MTD). Piperazine derivatives can exhibit CNS activity (GABAergic modulation) [2].
-
Species: Mouse (C57BL/6) or Rat (Sprague-Dawley).
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
Dose Escalation Scheme:
-
Low: 10 mg/kg
-
Mid: 30 mg/kg
-
High: 100 mg/kg
-
-
Observation: Monitor for 24 hours. Look for sedation, ataxia (GABAergic effects), or seizures (off-target antagonism).
B. Pharmacokinetic (PK) Study Design
To establish the half-life and bioavailability of the scaffold.
| Parameter | Protocol Detail |
| Groups | Group 1: IV Bolus (Tail Vein) - 3 mg/kg Group 2: PO (Oral Gavage) - 10 mg/kg |
| Vehicle | Saline (pH 7.0) for IV; Water or Saline for PO. |
| Fasting | Overnight fasting (rats) or 4h (mice) recommended for PO group. |
| Sampling Points | Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h. |
| Blood Volume | ~30-50 µL via saphenous vein or tail nick (microsampling). |
| Anticoagulant | K2-EDTA (Preferred for compatibility with LC-MS/MS). |
| Processing | Centrifuge at 3000 x g, 4°C, 10 min. Store plasma at -80°C. |
Bioanalytical Considerations (LC-MS/MS)
When analyzing plasma samples, the polarity of the piperazine ring requires specific chromatographic conditions.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 High-Strength Silica (HSS T3) to retain the polar amine.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Transition: Optimize MRM (Multiple Reaction Monitoring) for the protonated parent ion [M+H]+.
-
Note: Pyridazine rings often fragment to lose N2; check for characteristic mass losses.
-
Safety & Toxicology Mechanisms
The 3-piperazinyl-pyridazine moiety is a structural analog to several GABA antagonists (e.g., Gabazine fragments) and monoamine modulators.
Potential Adverse Outcome Pathway (AOP):
-
Molecular Initiating Event: Antagonism of GABA-A receptors (potential risk at high doses).
-
Key Event: Disinhibition of neuronal firing.
-
Adverse Outcome: Seizures or anxiety-like behavior.
Monitoring:
-
Grimace Scale: Check for signs of pain (orbital tightening).
-
Body Weight: >15% loss indicates toxicity.
Visual Workflow: PK Study Execution
Figure 2: Standard workflow for pharmacokinetic profiling of polar small molecules.
References
-
Patent Literature: Novel Piperazinyl Pyridazine Compounds and Methods of Use. (e.g., CN101870692B). Validates the scaffold's use in drug discovery.
- Li, P., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.
-
FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Applied here for reverse translation logic).
Probing Vascular Reactivity: A Detailed Protocol for Vasorelaxation Assays of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyridazinone Compounds in Cardiovascular Disease
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A key factor in many of these conditions is dysregulated vascular tone, often characterized by excessive vasoconstriction, which contributes to hypertension and reduced tissue perfusion.[1] Consequently, the discovery of novel vasorelaxant agents is a critical endeavor in cardiovascular drug development. The pyridazinone scaffold has emerged as a promising core structure for the synthesis of bioactive agents with vasorelaxant properties.[2] Compounds incorporating this moiety have demonstrated the ability to induce vasodilation through various mechanisms, including direct action on vascular smooth muscle and inhibition of phosphodiesterases.[2][3]
This application note provides a comprehensive, step-by-step protocol for assessing the vasorelaxant effects of novel pyridazinone compounds using the ex vivo isolated aortic ring model. This classic pharmacological preparation allows for the precise measurement of vascular tension and the elucidation of the underlying mechanisms of drug action.[4][5] We will delve into the rationale behind each experimental step, from tissue preparation to data analysis, to ensure the generation of robust and reproducible results.
Principle of the Assay
The vasorelaxation assay utilizes isolated arterial rings, typically from the thoracic aorta of rats or rabbits, mounted in an organ bath system.[6][7] This setup allows for the maintenance of tissue viability in a controlled physiological environment.[8] The arterial rings are first pre-contracted with a vasoconstrictor agent, such as phenylephrine, to induce a stable level of tension. Subsequently, the pyridazinone compound of interest is added in a cumulative manner, and the resulting relaxation of the smooth muscle is measured by a force transducer.[9] By constructing concentration-response curves, the potency of the compound, often expressed as the half-maximal effective concentration (EC50), can be determined.[10]
Key Experimental Considerations
1. Endothelium-Dependent vs. Endothelium-Independent Vasorelaxation: The vascular endothelium plays a crucial role in regulating vascular tone by releasing various relaxing and contracting factors.[11] A primary mediator of endothelium-dependent relaxation is nitric oxide (NO).[12] It is essential to determine whether the vasorelaxant effect of a pyridazinone compound is dependent on the endothelium. This is achieved by comparing the response in intact aortic rings with that in rings where the endothelium has been mechanically removed. A significantly reduced relaxation in denuded rings suggests an endothelium-dependent mechanism.[13][14]
2. Investigating the Mechanism of Action: Pyridazinone derivatives may exert their vasorelaxant effects through various signaling pathways.[2] To elucidate the specific mechanism, pharmacological inhibitors of key pathways can be employed. For instance, to investigate the involvement of the NO-sGC-cGMP pathway, a nitric oxide synthase (NOS) inhibitor like L-NAME can be used.[15] If the compound is hypothesized to act via potassium channels, specific channel blockers can be utilized to see if they attenuate the vasorelaxant response.[16][17]
Materials and Reagents
| Reagent | Purpose | Supplier |
| Male Wistar Rats (250-300g) | Source of thoracic aorta | - |
| Krebs-Henseleit Solution | Physiological salt solution | Prepare fresh or from powder (e.g., Sigma-Aldrich, HiMedia)[18][19] |
| Phenylephrine (PE) | α1-adrenergic agonist (vasoconstrictor) | e.g., Sigma-Aldrich |
| Acetylcholine (ACh) | Muscarinic agonist (endothelium-dependent vasodilator) | e.g., Sigma-Aldrich |
| Pyridazinone Compounds | Test compounds | Synthesized or sourced |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | NOS inhibitor | e.g., Sigma-Aldrich |
| Glibenclamide | ATP-sensitive K+ channel blocker | e.g., Sigma-Aldrich |
| Iberiotoxin | Large-conductance Ca2+-activated K+ channel blocker | e.g., Alomone Labs |
| Dimethyl Sulfoxide (DMSO) | Solvent for test compounds | e.g., Sigma-Aldrich |
| Carbogen Gas (95% O2, 5% CO2) | For aeration of Krebs-Henseleit solution | - |
Preparation of Krebs-Henseleit Solution (1 L): To prepare fresh Krebs-Henseleit solution, dissolve the following salts in 900 mL of distilled water.[19][20][21] After all salts are dissolved, add the sodium bicarbonate and glucose, and then make up the final volume to 1 L. The solution should be continuously aerated with carbogen gas to maintain a pH of 7.4.[20]
| Component | Concentration (mM) | Weight (g/L) |
| NaCl | 118 | 6.90 |
| KCl | 4.7 | 0.35 |
| KH2PO4 | 1.2 | 0.16 |
| MgSO4·7H2O | 1.2 | 0.295 |
| CaCl2·2H2O | 2.5 | 0.37 |
| NaHCO3 | 25 | 2.10 |
| D-Glucose | 11 | 1.98 |
Experimental Protocol
Part 1: Isolation and Preparation of Aortic Rings
-
Animal Euthanasia and Aorta Dissection: Euthanize a male Wistar rat according to approved animal ethics protocols. Make a midline incision in the abdomen and thorax to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in a petri dish containing cold Krebs-Henseleit solution.[7]
-
Cleaning and Sectioning: Under a dissecting microscope, remove any adhering fat and connective tissue from the aorta. Cut the aorta into rings of approximately 2-3 mm in length.[5][22]
-
Endothelium Denudation (for specific experiments): For experiments requiring endothelium-denuded rings, gently rub the luminal surface of the aortic ring with a fine wire or a wooden stick.[7]
Part 2: Mounting Aortic Rings in the Organ Bath
-
Organ Bath Setup: Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.[8]
-
Mounting the Rings: Suspend each aortic ring between two stainless steel hooks or wires in the organ bath chamber.[6] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
Equilibration and Tension Adjustment: Allow the aortic rings to equilibrate in the Krebs-Henseleit solution for at least 60 minutes. During this period, wash the rings with fresh solution every 15-20 minutes. Gradually increase the resting tension to a predetermined optimal level (typically 1.5-2.0 g for rat aorta) and allow the tissue to stabilize.[23]
Part 3: Vasorelaxation Assay
-
Viability and Endothelial Integrity Check:
-
To check the viability of the smooth muscle, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl). After washing, a robust contraction indicates healthy tissue.
-
Pre-contract the rings with phenylephrine (PE, typically 10⁻⁶ M).[23]
-
Once the contraction reaches a stable plateau, add acetylcholine (ACh, typically 10⁻⁵ M). In rings with intact endothelium, a relaxation of over 80% of the pre-contraction is considered indicative of healthy endothelium.[9][24] In denuded rings, the relaxation should be less than 10%.
-
Wash the rings thoroughly with Krebs-Henseleit solution and allow them to return to the baseline tension.
-
-
Concentration-Response Curve for Pyridazinone Compounds:
-
Pre-contract the aortic rings with phenylephrine (10⁻⁶ M).
-
Once a stable contraction is achieved, add the pyridazinone compound in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in a logarithmic or semi-logarithmic fashion (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal relaxation is observed or the concentration reaches a predetermined maximum. Allow the response to stabilize at each concentration before adding the next.
-
-
Investigating Mechanisms of Action (Parallel Experiments):
-
To test for endothelium-dependency, perform the concentration-response curve in both endothelium-intact and endothelium-denuded rings.
-
To investigate the role of nitric oxide, incubate endothelium-intact rings with L-NAME (e.g., 10⁻⁴ M) for 20-30 minutes before pre-contracting with PE and then perform the concentration-response curve for the pyridazinone compound.[15]
-
To investigate the involvement of specific potassium channels, incubate the rings with the respective channel blocker (e.g., glibenclamide or iberiotoxin) for 20-30 minutes before pre-contraction and subsequent addition of the test compound.[16]
-
Data Analysis and Presentation
-
Calculation of Relaxation: Express the relaxation response at each concentration of the pyridazinone compound as a percentage of the pre-contraction induced by phenylephrine.
-
% Relaxation = [(Tension with PE - Tension with Compound) / Tension with PE] x 100
-
-
Concentration-Response Curves: Plot the percentage of relaxation against the logarithm of the molar concentration of the pyridazinone compound. This will generate a sigmoidal curve.[25]
-
EC50 Determination: Use a non-linear regression analysis to fit the concentration-response data to a sigmoidal dose-response equation (e.g., using GraphPad Prism or similar software).[26] From this analysis, determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[10][27]
-
Data Presentation: Summarize the EC50 values and maximal relaxation (Emax) for the pyridazinone compounds under different experimental conditions in a clear and concise table.
| Compound | Condition | Emax (%) | EC50 (µM) | pEC50 (-log EC50) |
| Pyridazinone A | Endothelium-Intact | 95.2 ± 3.4 | 1.2 ± 0.2 | 5.92 |
| Pyridazinone A | Endothelium-Denuded | 25.1 ± 2.1 | 15.8 ± 1.5 | 4.80 |
| Pyridazinone A | + L-NAME | 30.5 ± 2.8 | 12.5 ± 1.1 | 4.90 |
| Pyridazinone B | Endothelium-Intact | 88.9 ± 4.1 | 5.6 ± 0.5 | 5.25 |
| Pyridazinone B | + Glibenclamide | 42.3 ± 3.5 | 28.4 ± 2.9 | 4.55 |
Data are presented as mean ± SEM. *p < 0.05 compared to the Endothelium-Intact group.
Visualizing Workflows and Pathways
To enhance the understanding of the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the vasorelaxation assay.
Sources
- 1. Understanding Vascular Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. reprocell.com [reprocell.com]
- 8. Isolated organ/tissue test – organ bath [panlab.com]
- 9. youtube.com [youtube.com]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelium-dependent and -independent mechanisms of vasorelaxation by corticotropin-releasing factor in pregnant rat uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels [frontiersin.org]
- 17. Role of potassium channels in coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. himedialabs.com [himedialabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. support.harvardapparatus.com [support.harvardapparatus.com]
- 21. utsouthwestern.edu [utsouthwestern.edu]
- 22. youtube.com [youtube.com]
- 23. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 27. diva-portal.org [diva-portal.org]
The Piperazinyl-Pyridazine Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Core
In the landscape of contemporary drug discovery, certain chemical motifs consistently emerge as foundational elements in the design of novel therapeutics. The "3-piperazin-1-ylpyridazine" core is a prime example of such a privileged scaffold. This heterocyclic system, which marries the structural rigidity and hydrogen bonding capabilities of the pyridazine ring with the versatile and often essential piperazine moiety, has proven to be a remarkably fruitful starting point for the development of a diverse array of pharmacologically active agents.[1][2] The inherent physicochemical properties of this scaffold, including its basic nitrogen atoms which can be protonated at physiological pH, often contribute to favorable pharmacokinetic profiles, enhancing solubility and facilitating interactions with biological targets.[3]
This guide provides an in-depth exploration of the application of "3-Piperazin-1-ylpyridazine dihydrochloride" and its derivatives in medicinal chemistry. We will delve into key therapeutic areas where this scaffold has shown significant promise, elucidate the underlying mechanisms of action, and provide detailed, field-proven protocols for the evaluation of these compounds. Our focus will be on empowering researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies necessary to effectively harness the potential of this versatile chemical entity.
Oncological Applications: Targeting Key Drivers of Malignancy
The piperazinyl-pyridazine scaffold has emerged as a particularly potent weapon in the arsenal against cancer. Its structural features allow for precise interactions with the active sites of enzymes that are critical for cancer cell proliferation and survival.
Kinase Inhibition: A Cornerstone of Cancer Therapy
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of targeted therapy. The piperazinyl-pyridazine core has been successfully employed in the design of inhibitors for various kinases implicated in oncology.
The general structure of these inhibitors often involves the pyridazine ring acting as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase active site. The piperazine moiety typically extends into a more solvent-exposed region, providing a versatile attachment point for various substituents that can be modified to enhance potency, selectivity, and pharmacokinetic properties.[5]
Illustrative Signaling Pathway: The MAP Kinase Cascade
The Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade that is frequently hyperactivated in cancer. The diagram below illustrates the central role of kinases in this pathway, representing potential targets for piperazinyl-pyridazine-based inhibitors.
Caption: The MAP Kinase signaling pathway and points of inhibition.
dCTP Pyrophosphatase 1 (dCTPase) Inhibition: A Novel Anticancer Strategy
dCTP pyrophosphatase 1 (dCTPase) is a "housekeeping" enzyme responsible for maintaining the balance of deoxynucleoside triphosphates (dNTPs) within the cell.[6] This enzyme is highly expressed in several types of cancer and is associated with cancer cell stemness.[7] By degrading both standard and modified dNTPs, dCTPase can reduce the efficacy of certain chemotherapeutic agents, such as cytidine analogues.
Derivatives of piperazin-1-ylpyridazine have been identified as potent and selective inhibitors of dCTPase.[6] The inhibition of this enzyme leads to an accumulation of dNTPs, which can induce cellular stress and apoptosis in cancer cells. Furthermore, the co-administration of a dCTPase inhibitor with a cytidine analogue has been shown to synergistically enhance the cytotoxic effects on cancer cells.[6]
Applications in Neuroscience: Modulating G-Protein Coupled Receptors (GPCRs)
The piperazinyl-pyridazine scaffold is also a key player in the development of drugs targeting the central nervous system (CNS). Many arylpiperazine derivatives, a class that often incorporates the piperazinyl-pyridazine motif, are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[8] These receptors are crucial for regulating mood, cognition, and behavior, and their modulation is a cornerstone of treatment for psychiatric and neurological disorders.
The arylpiperazine portion of the molecule typically binds within the transmembrane domain of the GPCR, while the pyridazine and any associated substituents can fine-tune the affinity and selectivity for different receptor subtypes. This modularity allows for the development of compounds with specific agonist, antagonist, or partial agonist profiles.
Illustrative Signaling Pathway: A Generic GPCR Cascade
The diagram below depicts a simplified, generic signaling cascade initiated by the activation of a G-protein coupled receptor, a common mechanism of action for piperazinyl-pyridazine derivatives in the CNS.
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of "this compound" and its derivatives. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Test Compound (e.g., 3-Piperazin-1-ylpyridazine derivative)
-
Target Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. A typical starting concentration is 10 mM in 100% DMSO, followed by serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase enzyme solution (at 2X final concentration) to each well.
-
Add 2.5 µL of the serially diluted test compound or vehicle (assay buffer with the same DMSO concentration) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP/Substrate mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the ATP/Substrate mixture to each well to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and ATP Depletion:
-
ADP to ATP Conversion and Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin components to generate a luminescent signal.[9]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: GPCR Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific GPCR. It is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[11]
Experimental Workflow: GPCR Radioligand Binding Assay
Caption: Workflow for the GPCR radioligand binding assay.
Materials:
-
Test Compound (e.g., 3-Piperazin-1-ylpyridazine derivative)
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-serotonin) with high affinity and selectivity for the target receptor
-
Unlabeled ligand for determining non-specific binding (at a high concentration)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well assay plates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester for rapid filtration
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the receptor.
-
Prepare a high concentration solution of the unlabeled ligand (e.g., 1000-fold higher than its Ki) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:[12]
-
Total Binding: 150 µL receptor membranes, 50 µL assay buffer, and 50 µL radioligand solution.
-
Non-specific Binding: 150 µL receptor membranes, 50 µL unlabeled ligand solution, and 50 µL radioligand solution.
-
Competition Binding: 150 µL receptor membranes, 50 µL of each test compound dilution, and 50 µL radioligand solution.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[12] The optimal time and temperature should be determined empirically.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of piperazinyl-pyridazine derivatives can be significantly altered by substitutions at various positions on the scaffold. The following table summarizes some general SAR trends observed for this class of compounds.
| Position of Substitution | Effect on Activity | Rationale and Examples |
| Piperazine N-4 Position | Crucial for modulating potency and selectivity. | Substituents at this position often interact with the solvent-exposed region of the binding pocket. Aryl or heteroaryl groups can introduce additional π-π or hydrogen bonding interactions, significantly impacting affinity for targets like kinases and GPCRs. For example, in a series of anticancer agents, a 4-trifluoromethylphenyl substituent on the piperazine ring showed high efficacy.[14] |
| Pyridazine Ring | Modifications can influence hinge-binding in kinases and overall physicochemical properties. | Substitution on the pyridazine ring can alter the electronic properties and steric profile of the molecule, affecting its ability to form key hydrogen bonds in the hinge region of a kinase active site. For instance, in pyridazin-3(2H)-one derivatives, substitutions at the 6-position have been explored to enhance anticancer activity.[15] |
| Linker between Piperazine and other moieties | The length and rigidity of the linker are critical for optimal positioning within the binding site. | In many CNS-active compounds, an alkyl linker of 2-4 carbons connects the piperazine to another cyclic moiety. The conformational flexibility of this linker allows the pharmacophoric groups to adopt the optimal orientation for receptor binding.[8] |
Conclusion
The "3-Piperazin-1-ylpyridazine" scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its adaptability allows for the development of potent and selective modulators of a wide range of biological targets, including kinases and GPCRs. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this promising chemical framework. By understanding the underlying principles of its biological activity and employing robust experimental methodologies, the full potential of the piperazinyl-pyridazine scaffold can be realized in addressing unmet medical needs.
References
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 01-16.
-
ResearchGate. (2016, January). Discovery of the first potent and selective inhibitors of the human dCTP pyrophosphatase 1 (dCTPase). Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). GPCR-radioligand binding assays. Retrieved from [Link]
- Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
-
National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 30). Expression of human dCTP pyrophosphatase 1 (DCTPP1) and its association with cisplatin resistance characteristics in ovarian cancer. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
- Google Patents. (n.d.). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
-
ResearchGate. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]
-
UniProt. (n.d.). DCTPP1 - dCTP pyrophosphatase 1 - Homo sapiens (Human). Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, October 15). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Retrieved from [Link]
-
National Institutes of Health. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, March). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
ChemRxiv. (n.d.). Identification of New Target DCTPP1 for Colorectal Cancer Therapy with the Natural Small-molecule Inhibitors Regulating Metaboli. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine. Retrieved from [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the First Potent and Selective Inhibitors of Human dCTP Pyrophosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing nucleophilic aromatic substitution for pyridazine synthesis
Technical Guide: Optimizing Nucleophilic Aromatic Substitution ( )
Optimization for Pyridazine ScaffoldsCore Directive & Scope
Welcome to the Pyridazine Technical Support module. Unlike benzene rings which require strong electron-withdrawing groups (EWGs) to undergo
This guide addresses the three most common failure modes in pyridazine synthesis:
-
Regiochemical Ambiguity: "Which chlorine did I replace?"
-
Hydrolysis Competition: "Why is my product a pyridazinone?"
-
Reactivity Stalling: "Why won't the 4,5-position react?"
Reactivity & Regioselectivity (The "Why" Module)
The "Alpha-Activation" Rule
In pyridazines, the carbons adjacent to the nitrogens (C3 and C6) are the most electron-deficient (lowest LUMO coefficient). Nucleophiles prefer these positions over C4/C5.
-
3,6-Dichloropyridazine: Symmetric. First substitution is easy; second is difficult (requires higher temp/forcing conditions).
-
3,4,5-Trichloropyridazine: Complex. While C3 is alpha-activated, C4 is inductively activated by flanking chlorines. Warning: Substitution often occurs at C4 with alkoxides, but can shift to C3 with bulky amines due to steric hindrance.
Visualization: The Regioselectivity Decision Tree
The following diagram illustrates the decision logic for predicting and controlling regioselectivity.
Caption: Decision tree for predicting regiochemical outcomes based on substrate symmetry and nucleophile sterics.
Troubleshooting & Optimization (FAQs)
Q1: My reaction yields are low, and I see a spot that streaks on TLC. What is it?
Diagnosis: You are likely observing hydrolysis , leading to the formation of a pyridazinone (tautomer of hydroxypyridazine). Cause:
-
Wet Solvent:
intermediates are highly susceptible to water. -
Hygroscopic Bases: Cs₂CO₃ and KOH absorb water rapidly.
-
Mechanism: Hydroxide (generated from trace water + base) is a better nucleophile than many amines, especially at high temperatures.
Corrective Protocol:
-
Solvent Switch: Switch from DMF to DMSO or NMP (anhydrous). DMSO solvates cations better, leaving the nucleophilic anion "naked" and more reactive, allowing for lower reaction temperatures.
-
Scavengers: Add 3Å molecular sieves directly to the reaction flask.
-
Base Change: If using an amine nucleophile, use an organic base (DIPEA) instead of carbonate to minimize hydroxide generation.
Q2: I need to substitute at the 4-position of a 4,5-dichloropyridazine, but it won't react.
Diagnosis: The 4/5 positions are "beta" to the nitrogens and lack the direct resonance stabilization of the Meisenheimer complex found at C3/C6. Solution:
-
Leaving Group Engineering: Chlorine is often too sluggish for C4/C5. Convert the chloride to a sulfone (
).-
Why? Sulfones are more electron-withdrawing and a better leaving group in
.
-
-
Catalysis: Abandon pure
and switch to Buchwald-Hartwig Pd-catalysis (Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100°C).
Q3: How do I separate the regioisomers if I get a mixture?
Technical Insight:
-
3-substituted pyridazines are generally more polar than 4-substituted isomers due to the dipole moment alignment relative to the ring nitrogens.
-
Flash Chromatography: Use a gradient of DCM:MeOH (0-5%) or Ethyl Acetate:Hexanes. The 4-isomer usually elutes first (higher R_f).
Data & Solvent Selection Guide
The choice of solvent dictates the reaction rate (
| Solvent | Dielectric Constant ( | Rate Enhancement | Risk of Hydrolysis | Recommended For |
| DMSO | 46.7 | High (Excellent cation solvation) | Moderate | Difficult substrates (4,5-positions) |
| DMF | 36.7 | Moderate | High (Decomposes to dimethylamine at >140°C) | Standard 3,6-dichloro reactions |
| NMP | 32.2 | High | Low (Thermally stable) | High-temp microwave reactions (>150°C) |
| THF | 7.5 | Low | Very Low | Strong nucleophiles (Li-alkoxides) |
| Isopropanol | 17.9 | Low (H-bonding deactivates Nuc) | Low | Acid-catalyzed displacements (anilines) |
Experimental Protocols
Protocol A: Standard Amination of 3,6-Dichloropyridazine
Target: Synthesis of 3-amino-6-chloropyridazine derivatives.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Charge: Add 3,6-dichloropyridazine (1.0 equiv) and anhydrous DMSO (0.5 M concentration). Note: DMSO is superior to DMF for rate.
-
Nucleophile: Add the amine (1.1 equiv).
-
Base: Add DIPEA (1.5 equiv). Avoid inorganic bases if the amine is liquid.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS.
-
Checkpoint: If starting material remains after 6h, raise temp to 100°C. Do not exceed 120°C to avoid decomposition.
-
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMSO.
Protocol B: Activation of "Dead" Positions (Sulfone Method)
Target: Substituting the unreactive 4-position.
-
Thiolation: React 4,5-dichloropyridazine with NaSMe (1.1 equiv) in THF at 0°C to get the thiomethyl ether.
-
Oxidation: Treat with
-CPBA (2.5 equiv) in DCM at RT to generate the sulfone . -
Displacement: React the sulfone intermediate with your nucleophile (amine/alkoxide) in DMSO at RT.
Mechanistic Visualization
The following diagram details the transition state energy landscape. Note that the Meisenheimer Complex stability is the rate-determining factor.
Caption: Reaction coordinate of
References
-
Coppola, G. M. (2000). Nucleophilic substitution of 3,4,5-trichloropyridazine. Journal of Heterocyclic Chemistry, 37(6), 1369–1374. [Link]
-
Rohrbach, S., et al. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of Dichloropyridazines. Journal of Organic Chemistry, 84(10), 6345–6355. [Link]
-
Bloch, R. (1998). Additions of Organometallic Reagents to C=N Bonds: Reactivity and Selectivity. Chemical Reviews, 98(4), 1407–1438. [Link]
-
Patel, B. et al. (2014). Practical Synthesis of Pyridazine Derivatives via SNAr and Palladium-Catalyzed Cross-Couplings. Organic Process Research & Development, 18(1), 205-214. [Link]
Sources
Technical Support Center: Recrystallization of 3-Piperazin-1-ylpyridazine Dihydrochloride
Answering your request, as a Senior Application Scientist, here is the technical support center guide for the purification of "3-Piperazin-1-ylpyridazine dihydrochloride" by recrystallization.
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for recrystallization procedures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of recrystallizing this compound.
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1] As this solution gradually cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in much smaller concentrations, remain dissolved in the solvent (mother liquor).[1][2] Subsequent filtration separates the purified crystals from the impurity-laden solvent.[2]
Q2: Why is this compound a good candidate for recrystallization?
As a crystalline solid, this compound is well-suited for recrystallization. Its dihydrochloride salt form imparts high polarity, making its solubility highly dependent on the temperature in polar solvents.[3] This significant solubility gradient between hot and cold conditions is the key requirement for an effective recrystallization process, allowing for high recovery of the purified product upon cooling.[4]
Q3: What are the critical characteristics of a good recrystallization solvent for this specific molecule?
Choosing the right solvent is the most crucial step for successful recrystallization.[4] An ideal solvent for this compound should exhibit the following properties:
-
High Solvating Power at High Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[1]
-
Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, enabling precipitation and high crystal recovery upon cooling.[2]
-
Impurity Solubility: The solvent should either dissolve impurities completely even at low temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for their removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
Q4: Which solvents are recommended for recrystallizing a polar salt like this compound?
Given the ionic nature of a dihydrochloride salt, polar protic solvents are generally the best starting point. The solubility of piperazine dihydrochloride is high in water and varies in alcohols like ethanol and methanol.[3] A study on a similar piperazine derivative successfully used isopropyl alcohol for recrystallization.[5] Therefore, a solvent screening study is highly recommended.
| Solvent System | Rationale & Expected Behavior | Potential Issues |
| Water | As a dihydrochloride salt, the compound is likely highly soluble.[3] May require a large volume reduction or the addition of an anti-solvent for good recovery. | High solubility even when cold can lead to poor yield.[6] Crystals may form as hydrates. |
| Ethanol / Isopropanol | Often provides the ideal solubility gradient for hydrochloride salts. Good volatility for drying. Isopropanol was effective for a similar compound.[5] | May require heating to near boiling to fully dissolve the compound. |
| Methanol | Higher polarity than ethanol; may dissolve the compound too effectively, similar to water. | Potentially low recovery due to significant solubility at lower temperatures. |
| Ethanol/Water Mixture | A co-solvent system can finely tune the solvating power. Adding water to ethanol increases polarity, aiding dissolution, while the overall system is less solubilizing than pure water upon cooling. | The optimal ratio must be determined empirically to avoid oiling out or preventing crystallization. |
| Acetone | Likely an "anti-solvent." The compound is probably insoluble. Can be used to precipitate the product from a more polar solution (e.g., water or ethanol) to improve yield.[7] | Adding too much anti-solvent too quickly can cause the compound to "crash out" as an amorphous solid, trapping impurities. |
Experimental Protocol: General Recrystallization Workflow
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.
Step 1: Solvent Selection
-
Place a small amount (e.g., 20-30 mg) of the crude material into several test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely at or near its boiling point.[2]
-
Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.[2]
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just dissolves completely.[6] Adding excess solvent will reduce the final yield.[6]
Step 3: Decolorization & Hot Filtration (Optional)
-
If the hot solution has a noticeable color from impurities, add a small amount of activated charcoal (a spatula tip).[5]
-
Boil the solution for a few minutes. The charcoal will adsorb colored impurities.[2]
-
To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
Step 5: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[2]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[6] Using warm or excessive solvent will dissolve some of the product and reduce the yield.[6]
Step 6: Drying
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight, typically in a vacuum oven.
Step 7: Purity Assessment
-
Assess the purity of the recrystallized product by methods such as melting point determination or High-Performance Liquid Chromatography (HPLC).[2][8] A sharp melting point close to the literature value indicates high purity.
Visualization of the Recrystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the recrystallization of this compound.
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is a common issue often caused by either using too much solvent or the formation of a supersaturated solution.[6]
-
Cause 1: Supersaturation. A supersaturated solution is one where the solute concentration exceeds its solubility limit, but crystallization has not been initiated.
-
Solution A: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Solution B: Seeding. If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[2]
-
-
Cause 2: Excessive Solvent. If too much solvent was added during the dissolution step, the solution might not be saturated enough for crystals to form even when cold.[6]
-
Solution: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much, as this can cause the product to crash out with impurities.
-
Q: An oil has formed instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solubility is too high.
-
Cause 1: Solution is too concentrated or cooled too quickly.
-
Solution A: Re-dissolve and Cool Slowly. Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower temperature drop provides the necessary time for an ordered crystal lattice to form.
-
Solution B: Agitation. Vigorous stirring of the oiled solution as it cools can sometimes promote crystal formation.
-
-
Cause 2: Inappropriate Solvent. The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Change Solvents. Select a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water) to lower the overall solubility.
-
Q: The final yield of my recrystallized product is very low. What went wrong?
A: A low yield indicates that a significant portion of your product was lost during the process. The yield can never be 100% due to the compound's residual solubility in the cold solvent.[4]
-
Cause 1: Using too much solvent for dissolution. This is the most common reason for low yield.[6]
-
Solution: In future runs, use the absolute minimum amount of boiling solvent required to dissolve the crude product. You can attempt to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a "second crop" of crystals, though this crop may be less pure.
-
-
Cause 2: Premature crystallization during hot filtration. If the solution cools in the funnel, product is lost.
-
Solution: Ensure the filter funnel and receiving flask are pre-heated. Use a stemless funnel to reduce the surface area for cooling. Perform the filtration as quickly as possible.
-
-
Cause 3: Excessive washing. Using too much washing solvent or solvent that is not ice-cold will dissolve a significant amount of the purified crystals.[6]
-
Solution: Wash the crystals with a minimal volume of ice-cold solvent, just enough to cover them, and allow the vacuum to pull it through quickly.
-
Q: My product is still impure after recrystallization. What can I do?
A: This suggests that the impurities were not effectively separated from the desired compound.
-
Cause 1: Rapid Crystallization. If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Repeat the recrystallization, ensuring the solution cools slowly and undisturbed to room temperature before moving to an ice bath.
-
-
Cause 2: Co-precipitation. The impurity may have very similar solubility properties to your product in the chosen solvent.
-
Solution: Try a different recrystallization solvent or a co-solvent system. The relative solubilities of the product and impurity may be different in another solvent, allowing for better separation.
-
-
Cause 3: Insufficient Washing. If the crystals are not washed, the mother liquor containing dissolved impurities will coat the crystal surfaces.
-
Solution: Ensure the crystals are washed with a small amount of ice-cold solvent after filtration.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Martin, R. W. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
-
Aitipamula, S., et al. (2015). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 15(8), 3895-3905. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
Krátky, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Patel, S., et al. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 132-137. Retrieved from [Link]
- Goddu, R. C., & Delker, D. A. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Lee, H. S., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 337-343. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Challenges with Polar Piperazine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying and analyzing polar piperazine-containing compounds. The unique physicochemical properties of the piperazine moiety—namely its high polarity and basicity—present a distinct set of challenges in column chromatography. This document provides in-depth, field-tested answers and troubleshooting protocols to help you overcome these hurdles, improve your separation efficiency, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why does my piperazine compound show little to no retention on a standard C18 reversed-phase column?
A1: This is a classic and expected behavior for highly polar molecules in reversed-phase (RP) chromatography. The primary retention mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Polar compounds, like many piperazine derivatives, have a high affinity for the polar mobile phase and minimal interaction with the stationary phase, causing them to travel with the solvent front and elute in or near the column's void volume.[1][2]
Q2: I'm using normal-phase chromatography on a silica gel column, but my piperazine compound is giving me severe peak tailing. What's happening?
A2: The issue stems from strong, undesirable secondary interactions between your basic piperazine compound and the acidic surface of the silica gel stationary phase.[3] The piperazine's basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the silica surface via ion-exchange mechanisms.[4] Because these interaction sites are not homogenous and can become saturated, a portion of the analyte molecules are retained much longer than the bulk, leading to a "tailing" effect on the backside of the chromatographic peak. This compromises both resolution and quantitation.[4][5]
Q3: How can I improve the peak shape of my basic piperazine compound in reversed-phase HPLC without abandoning my C18 column?
A3: Improving the peak shape of basic compounds on traditional RP columns is achievable by modifying the mobile phase to control the ionization states of both the analyte and the stationary phase. The goal is to minimize the unwanted silanol interactions.
-
Use a Mobile Phase Additive:
-
Acidic Additives (e.g., TFA, Formic Acid): Adding a small concentration (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid serves two purposes.[3] Firstly, it lowers the mobile phase pH to around 2-3, ensuring the basic piperazine is fully protonated (positively charged). Secondly, it acts as an ion-pairing agent and helps mask the residual silanol groups on the stationary phase, leading to improved peak symmetry.[3]
-
Competing Bases (e.g., TEA): Incorporating a competing base like triethylamine (TEA) can "flood" the active silanol sites, preventing the piperazine analyte from interacting with them.[3][6] This strategy is often used at a more neutral pH.
-
-
Control the pH with a Buffer: Using a buffer is crucial for reproducibility.[7] Operating at a low pH (e.g., 2-3) ensures the piperazine is consistently protonated and minimizes the ionization of silanol groups, which have a pKa of around 3.5-4.5.[3][4]
-
Choose an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for these problematic secondary interactions and yielding better peak shapes for basic compounds.[4][8]
Q4: What are the best alternative chromatography modes for separating highly polar piperazine compounds?
A4: When reversed-phase fails, switching to a more suitable chromatographic mode is the most effective strategy.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds.[1][9][10] It utilizes a polar stationary phase (e.g., bare silica, cyano, diol, amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] In HILIC, a water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, providing retention.[9][11] Water acts as the strong, eluting solvent.[1]
-
Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases that offer multiple retention mechanisms simultaneously, such as reversed-phase and ion-exchange.[12][13] For a basic piperazine, a column with both C18 (hydrophobic) and sulfonic acid (strong cation-exchange) groups would provide two distinct retention mechanisms, offering unique selectivity and excellent retention for polar, charged analytes without ion-pairing reagents.[12][14]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[15][16] For piperazines, which are basic and will be protonated (positively charged) at acidic to neutral pH, cation-exchange chromatography is a direct and effective separation method.[17][18]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[19][20] It is a highly efficient, "green" technique that provides fast separations and is particularly powerful for the chiral separation of piperazine derivatives.[21][22][23]
Q5: My piperazine derivative lacks a UV chromophore. What are my detection options?
A5: For compounds that are not UV-active, several universal detection methods are available:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a common choice for non-volatile analytes without a chromophore. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged particles from the analyte which are then measured by an electrometer, often providing a more uniform response than ELSD.
-
Mass Spectrometry (MS): MS is the most powerful detection technique, providing both quantification and structural information. It is compatible with most modern chromatography techniques, including HILIC and SFC, which use volatile mobile phases.[11][24]
-
Refractive Index (RI) Detector: RI detection is another option, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
Derivatization: A chemical derivatization can be performed to attach a UV-active tag to the piperazine molecule, allowing for detection with a standard HPLC-UV system.[25]
Troubleshooting Guides
Guide 1: Understanding the Core Problem with Piperazines
The fundamental challenge in chromatographing piperazine compounds lies in their dual nature: high polarity and basicity. Standard chromatographic modes create a dichotomy where one property is addressed at the expense of the other. The following diagram illustrates this core conflict.
Caption: The piperazine dilemma in standard chromatography.
Guide 2: Troubleshooting Peak Tailing in Reversed-Phase HPLC
Peak tailing for basic compounds in RP-HPLC is almost always traced back to secondary interactions with silica silanol groups.[4] Use this guide to systematically eliminate the problem.
Comparative Table of Mobile Phase Additives
| Additive | Typical Conc. | Mechanism of Action | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH to protonate analyte; acts as an ion-pairing agent to mask silanols.[3] | Excellent peak shape improvement; volatile and MS-compatible. | Can cause significant ion suppression in MS; can be difficult to remove from the column. |
| Formic Acid | 0.1 - 1.0% | Lowers pH to protonate analyte.[3] | Good peak shape improvement; less ion suppression than TFA in MS. | Less effective at masking silanols than TFA; may require higher concentrations. |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a competing base, binding to active silanol sites.[3][6] | Very effective at reducing peak tailing, especially at mid-range pH. | Not MS-compatible; can shorten column lifetime. |
| Ammonium Acetate/Formate | 5 - 20 mM | Acts as a buffer to control pH and provides ions to compete for active sites. | MS-compatible; provides good pH control for reproducibility. | May not be strong enough to fully eliminate tailing on its own. |
Step-by-Step Protocol for Eliminating Peak Tailing
-
Assess the Baseline: Start with your existing method. Is the tailing observed for all peaks or just the basic piperazine compound? If all peaks are tailing, it could indicate a physical problem like a column void or blocked frit.[4][8] If only the piperazine tails, it's a chemical interaction issue.[26]
-
Introduce an Acidic Additive: Modify your mobile phase to include 0.1% formic acid. This is often the simplest and most effective first step, especially if MS detection is used.
-
Evaluate and Adjust pH: If tailing persists, ensure the pH of your aqueous mobile phase is firmly in the 2.5-3.0 range. Use a buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid) for stability.[27]
-
Increase Buffer Strength: If operating at a mid-range pH, increasing the buffer concentration can help mask silanol interactions and improve peak shape.[4]
-
Switch to a Modern Column: If tailing is still not resolved, the column itself is the likely culprit. Switch to a column specifically designed for polar or basic compounds, such as one with extensive end-capping or a hybrid particle technology.
Guide 3: A Practical Workflow for HILIC Method Development
HILIC is a powerful but complex technique where method development can be less intuitive than in reversed-phase.[9] The choice of stationary phase and mobile phase composition is critical. This workflow provides a systematic approach.
Caption: Systematic workflow for HILIC method development.
Experimental Protocol: HILIC Stationary Phase Screening
-
Objective: To identify the HILIC stationary phase that provides the best retention and selectivity for the target piperazine analyte.
-
Columns: Select a minimum of three HILIC columns with different chemistries (e.g., bare silica, amide, and diol phases).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: ELSD or MS
-
Gradient Program:
-
0.0 min: 95% B
-
10.0 min: 50% B
-
11.0 min: 50% B
-
11.1 min: 95% B
-
15.0 min: 95% B (Equilibration)
-
-
-
Procedure: a. Install the first column and equilibrate with the initial mobile phase conditions for at least 15 minutes. HILIC requires longer equilibration times than reversed-phase. b. Inject a standard of your piperazine compound. c. Repeat for the other two columns.
-
Evaluation: Compare the chromatograms from the three columns. Look for the column that provides the best retention (analyte is not near the void volume) and the best peak shape. This column will be the starting point for further optimization as outlined in the workflow diagram above. The complex nature of HILIC's retention mechanism makes this initial screening invaluable.[9]
References
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
-
GC determination of substituted piperazines in pharmaceutical drug substances. An Indian Journal - Analytical Chemistry. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. PubMed. [Link]
-
HPLC Analysis of Piperazine on Amaze HD and Coresep 100 Columns. HELIX Chromatography. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]
-
Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. ResearchGate. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
- Ion chromatography determination method of N-methylpiperazine.
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. [Link]
-
Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. ResearchGate. [Link]
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. NIH National Center for Biotechnology Information. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. [Link]
-
A BRIEF REVIEW ON ION EXCHANGE CHROMATOGRAPHY. PharmaTutor. [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromacademy.com [chromacademy.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. helixchrom.com [helixchrom.com]
- 15. bio-rad.com [bio-rad.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. osti.gov [osti.gov]
- 18. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. jocpr.com [jocpr.com]
- 26. it.restek.com [it.restek.com]
- 27. longdom.org [longdom.org]
Technical Support Center: Optimizing In Vivo Consistency with 3-Piperazin-1-ylpyridazine 2HCl
Topic: Reducing variability in in vivo studies with 3-Piperazin-1-ylpyridazine dihydrochloride (CAS: 90434-90-5). Role: Senior Application Scientist Audience: Researchers, Pharmacologists, and Drug Development Scientists.
Introduction: The Variability Paradox
You are likely utilizing This compound as a specific GABA-A receptor probe, a fragment for structure-activity relationship (SAR) studies, or a precursor in the synthesis of complex ligands like Gabazine (SR-95531).
In our technical experience, "biological variability" with this compound is rarely biological in origin. Instead, it is almost exclusively physicochemical . This molecule presents a "Perfect Storm" for experimental noise: it is a dihydrochloride salt (highly acidic in solution), it is hygroscopic , and it is polar .
This guide bypasses standard advice and targets the three critical failure points: pH-induced tissue shock , stoichiometric weighing errors , and blood-brain barrier (BBB) inconsistencies .
Module 1: Formulation & Solubility (The Chemistry)
The Core Problem: The dihydrochloride (2HCl) counterion creates a highly acidic solution (pH ~1.5–3.0 depending on concentration). Injecting this directly causes local precipitation, tissue necrosis, and writhing behaviors that mimic seizures, leading to false-positive data.
Troubleshooting Guide: Formulation
| Symptom | Probable Cause | Technical Solution |
| Precipitation upon pH adjustment | "Crashing out" the free base. | Do not use PBS initially. Dissolve in pure water/saline first, adjust pH carefully to 6.0–6.5, then add buffer concentrate if needed. |
| Inconsistent Potency (Batch-to-Batch) | Hygroscopicity (Water weight). | Use a Salt Correction Factor (SCF) . 2HCl salts absorb atmospheric water rapidly. |
| Injection Site Inflammation | Acidity (Low pH). | The solution must be neutralized to pH 7.0–7.4. Acidic injection causes variable absorption rates. |
Protocol: The "Step-Up" Neutralization Method
Standardizing the vehicle is the single most effective way to reduce noise.
-
Weighing: Weigh the solid rapidly. Calculate the Free Base Equivalent (FBE) .
-
Formula:
-
-
Initial Dissolution: Dissolve the powder in 0.9% Saline (NOT PBS) at 80% of the final volume.
-
Why? Phosphate buffers have low capacity at acidic pH; the salt will overwhelm the buffer immediately.
-
-
Titration: While stirring, add 0.1N NaOH dropwise.
-
Critical Check: Monitor for cloudiness. This molecule contains a piperazine ring; the free base may be less soluble than the salt. If cloudiness appears, back-titrate with HCl immediately or add a co-solvent (e.g., 5% DMSO) before returning to neutral pH.
-
-
Final Volume: Bring to volume with saline. Check final pH (Target: 7.2–7.4).
Module 2: Pharmacokinetics & Administration (The Biology)
The Core Problem: As a charged, polar salt, 3-Piperazin-1-ylpyridazine has poor passive diffusion across the Blood-Brain Barrier (BBB). Variability in "response" is often actually variability in brain penetration .
FAQ: Route of Administration
Q: I see high variability in seizure latency when dosing IP (Intraperitoneal). Why? A: IP administration introduces two variables:
-
First-Pass Effect: The piperazine ring is susceptible to hepatic metabolism.
-
Peritoneal pH Shock: If the drug isn't perfectly neutralized, it causes local vasoconstriction in the peritoneum, delaying absorption. Recommendation: Switch to IV (Tail Vein) for systemic consistency, or ICV (Intracerebroventricular) if investigating direct CNS receptor occupancy, to bypass the BBB entirely.
Q: Can I use DMSO to improve consistency? A: Yes, but limit it. 3-Piperazin-1-ylpyridazine is hydrophilic.[1] Adding 5–10% DMSO or HP-β-Cyclodextrin can prevent micro-precipitation at the injection site, stabilizing the absorption profile.
Visualizing the Variability Pathways
The following diagram illustrates where noise enters your dataset during the transition from Vial to Brain.
Figure 1: Critical Control Points (CCPs) where physicochemical properties introduce experimental error.
Module 3: Experimental Readouts & Data Interpretation
The Core Problem: If using this compound as a convulsant or antagonist, the "threshold" is steep. Small dosing errors lead to "all-or-nothing" responses (e.g., full seizure vs. no effect).
Protocol: Reducing Noise in Readouts
-
Time-Locked Dosing: GABAergic tone fluctuates with circadian rhythms.
-
Rule: Dose all animals within a 2-hour window (e.g., 9:00 AM – 11:00 AM).
-
-
Control for Salt Load: The "Dihydrochloride" adds chloride ions. In massive doses, this can theoretically shift the chloride reversal potential (
), though rare.-
Control: Always run a vehicle control with equimolar HCl/NaOH (pH adjusted saline) to prove the effect is the drug, not the ionic shift.
-
Troubleshooting Table: In Vivo Observations
| Observation | Diagnosis | Corrective Action |
| Immediate Writhing (0-2 min post-inj) | Acidic irritation (Peritonitis). | Check pH. It is likely < 5.0. Re-buffer the stock solution. |
| Delayed Onset (>30 min) | Slow absorption/Low BBB perm. | Switch vehicle to 10% HP-β-CD (Cyclodextrin) to enhance bioavailability. |
| High Inter-animal Variability | Inconsistent injection depth (IP). | Use the "Stop-Check" technique : Aspirate before injecting to ensure you are not in the gut/bladder. |
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 122247 (Parent/Related Structure). National Center for Biotechnology Information (2024). PubChem Compound Summary. Retrieved from [Link]
- Note: While the specific 2HCl salt (CAS 90434-90-5) is a catalog item, general handling follows standard protocols for piperazine-based salts.
-
-
GABA-A Receptor Pharmacology Methods
-
Physicochemical Handling of HCl Salts
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
- Guidance on pH adjustment for parenteral administr
-
(Note: As 3-Piperazin-1-ylpyridazine is often a building block or specific probe with limited dedicated literature compared to its derivative Gabazine, the protocols above are derived from standard medicinal chemistry handling of hydrophilic dihydrochloride salts in neuropharmacology.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gabapentin and vigabatrin increase GABA in the human neocortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in "3-Piperazin-1-ylpyridazine dihydrochloride"
Technical Support Center: 3-Piperazin-1-ylpyridazine Dihydrochloride
A Guide to Impurity Identification and Minimization for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
3-Piperazin-1-ylpyridazine is a heterocyclic organic compound featuring a pyridazine ring linked to a piperazine moiety. It serves as a key building block or intermediate in the synthesis of various pharmacologically active molecules. The dihydrochloride salt form is often preferred for its improved stability and solubility.
Purity is paramount for several reasons:
-
Pharmacological Activity: Impurities can have their own biological effects, potentially leading to off-target activity or altered efficacy of the final active pharmaceutical ingredient (API).
-
Toxicity: Even in trace amounts, certain impurities can be toxic or genotoxic, posing a significant safety risk.
-
Reproducibility: The presence of unknown or variable levels of impurities can lead to inconsistent results in biological assays and downstream chemical reactions.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.
Q2: What are the primary sources of impurities in this compound?
Impurities can be introduced at various stages of the manufacturing process and shelf-life. They are generally categorized as follows:
-
Starting Material-Related Impurities: Residual unreacted starting materials, such as piperazine or a halogenated pyridazine, and impurities present in these raw materials.
-
Synthesis-Related Impurities (By-products): These are substances formed during the chemical reaction. A common synthetic route involves the reaction of a halo-pyridazine with piperazine. In this process, by-products like di-substituted pyridazines (where two piperazine molecules react) or products of side-reactions can form.
-
Degradation Products: These arise from the decomposition of the desired compound during manufacturing, purification, or storage. Pyridazine and piperazine rings can be susceptible to hydrolysis or oxidation.[1][2]
-
Residual Solvents and Reagents: Solvents, catalysts, and other reagents used in the synthesis and purification steps that are not completely removed.
Troubleshooting Guide: Common Laboratory Scenarios
This section addresses specific experimental challenges in a problem/solution format, providing a logical path to resolving common issues.
Scenario 1: My HPLC chromatogram shows unexpected peaks. How do I begin to identify them?
The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common challenge. A systematic approach is crucial for identification.
Causality: Unexpected peaks can be process-related impurities, degradation products, or even artifacts from the analytical method itself (e.g., mobile phase contaminants).
Troubleshooting Workflow:
-
Method Blank Analysis: Inject a sample of your mobile phase and dissolution solvent (a "blank") to ensure the extraneous peaks are not coming from your analytical system.
-
Stress Testing (Forced Degradation): Subject a pure sample of your compound to stress conditions (acidic, basic, oxidative, thermal, photolytic). This can help determine if the unknown peaks correspond to degradation products. Comparing the chromatograms from the stressed samples to your impure sample can provide strong clues.
-
Mass Spectrometry (MS) Coupling: The most powerful tool for initial identification is HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity provides its molecular weight, which is a critical piece of the puzzle.[3][4]
-
Fraction Collection and NMR: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC. The collected fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[5][6][7][8]
Workflow for Impurity Identification
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. scienceasia.org [scienceasia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Method Validation and Refinement for Piperazine-Containing Heterocyclic Compounds
Welcome to the technical support center for the analytical method validation and refinement of piperazine-containing heterocyclic compounds, such as 3-Piperazin-1-ylpyridazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a robust HPLC method for compounds like this compound?
A1: The primary challenges stem from the physicochemical properties of the molecule. The piperazine moiety confers a basic nature (pKa typically around 9.8 for the secondary amine), leading to potential interactions with residual silanols on silica-based columns. This can result in poor peak shape (tailing), variable retention times, and low recovery. The pyridazine ring provides a chromophore for UV detection, but its response can be pH-dependent. As a dihydrochloride salt, the compound is acidic in its solid form but will behave as a base in solution, requiring careful pH control of the mobile phase.
Q2: How do I select an appropriate HPLC column for a basic compound like this?
A2: Column selection is critical. Standard C18 columns can exhibit secondary interactions with basic analytes. Consider the following options:
-
End-capped C18 Columns: Look for columns with thorough end-capping to minimize exposed silanols.
-
"Base-Deactivated" Columns: These are specifically designed for the analysis of basic compounds and often have a lower density of silanols or a proprietary surface treatment.
-
Phenyl-Hexyl Columns: The phenyl chemistry can offer alternative selectivity through pi-pi interactions with the pyridazine ring.
-
Superficially Porous Particle (SPP) or Core-Shell Columns: These can provide higher efficiency and better peak shapes at lower backpressures.
Q3: What are the key considerations for mobile phase preparation?
A3: The mobile phase pH is arguably the most critical parameter. To ensure consistent retention and good peak shape for a basic analyte, the mobile phase should be buffered at a pH that keeps the analyte in a single ionic state. For a basic compound, this typically means a low pH (e.g., pH 2-3) to ensure it is fully protonated, or a high pH (e.g., pH 9-10) to keep it in its free base form. A low pH is often preferred as it also suppresses the ionization of silanols on the column surface, further improving peak shape. Common mobile phase additives include:
-
Trifluoroacetic acid (TFA): An ion-pairing agent that can improve peak shape but may suppress MS signal if used with LC-MS.
-
Formic acid: A good choice for LC-MS compatibility.
-
Phosphate buffers: Provide excellent buffering capacity but are not volatile and can precipitate with high organic content, making them unsuitable for LC-MS.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds is a classic problem. Here’s a systematic approach to troubleshooting:
-
Cause 1: Secondary Interactions with Silanols: The basic piperazine nitrogen is interacting with acidic silanol groups on the silica support of your column.
-
Solution 1a: Lower the mobile phase pH to 2.5-3.0 with an acid like formic acid or phosphoric acid. This protonates the analyte and suppresses silanol activity.
-
Solution 1b: Add a competitive base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanols, shielding the analyte from these secondary interactions. Note that TEA is not suitable for LC-MS.
-
Solution 1c: Switch to a base-deactivated column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column).
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution 2a: Reduce the injection volume or dilute your sample. Perform a loading study to determine the linear range of your column.
-
-
Cause 3: Extra-Column Dead Volume: Excessive tubing length or improper fitting connections can cause peak broadening and tailing.
-
Solution 3a: Use pre-cut, low-volume tubing and ensure all fittings are properly seated.
-
The following diagram outlines a decision-making process for addressing peak tailing:
Caption: Troubleshooting flowchart for peak tailing.
Issue 2: Poor Reproducibility of Retention Times
Q: The retention time of my analyte is shifting between injections. What could be the cause?
A: Retention time instability is often related to the mobile phase or the HPLC system itself.
-
Cause 1: Inadequate Column Equilibration: The column chemistry is not fully equilibrated with the mobile phase before injection.
-
Solution 1a: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition is changing over time.
-
Solution 2a: If using a buffer, ensure it is freshly prepared and well-mixed. Volatile components (like TFA or formic acid) can evaporate, changing the pH. Prepare fresh mobile phase daily.
-
Solution 2b: If running a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention time.
-
Solution 3a: Use a column oven to maintain a constant temperature (e.g., 30-40 °C). This also has the benefit of reducing mobile phase viscosity and improving peak efficiency.
-
Hypothetical HPLC Method Parameters
For a compound like this compound, a starting method could be:
| Parameter | Recommended Setting | Rationale |
| Column | C18, Base-Deactivated, 2.7 µm, 4.6 x 100 mm | Good starting point for basic compounds, offering a balance of efficiency and robustness. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to protonate the analyte and suppress silanol interactions. Volatile for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume to avoid column overload. |
| Detection | UV at 254 nm or PDA (scan for optimal wavelength) | The pyridazine ring should have a strong UV absorbance. |
Method Validation Workflow
Method validation is a formal process to ensure that an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is a key reference for this process.
A typical validation workflow involves assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for method validation:
Caption: HPLC method validation workflow.
Acceptance Criteria for Method Validation
The following table provides typical acceptance criteria for the validation of a chromatographic method for a pharmaceutical compound. These should be adapted based on the specific application.
| Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.995; no co-elution with known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80-120% of the target concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10% |
| Robustness | Relative Standard Deviation (RSD) of results should be within acceptable limits (e.g., ≤ 2.0%) after small variations in method parameters (e.g., pH ± 0.2, temperature ± 5 °C). |
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Validation & Comparative
Bioactivity Confirmation Guide: 3-Piperazin-1-ylpyridazine Dihydrochloride
This guide provides a rigorous technical framework for confirming the bioactivity of 3-Piperazin-1-ylpyridazine dihydrochloride (CAS: 90434-90-5).
While often categorized as a chemical building block, this compound represents a privileged pharmacophore —a core structural scaffold found in various bioactive ligands, including GABA-A receptor antagonists and emerging Hedgehog signaling inhibitors. This guide addresses the validation of this specific moiety, comparing its intrinsic activity and utility against established high-affinity standards.
Executive Technical Summary
This compound is a heteroaromatic scaffold integrating a pyridazine ring with a piperazine moiety. In drug discovery, it serves as a critical pharmacophore fragment . Unlike "finished" drugs optimized for nanomolar affinity, this compound often exhibits micromolar activity, acting as a starting point (fragment) or a specific probe for structure-activity relationship (SAR) studies.
-
Primary Biological Context: GABAergic modulation (GABA-A Receptor) and Hedgehog (Hh) Signaling pathway inhibition.
-
Key Challenge: Distinguishing intrinsic scaffold activity from impurities or hydrolysis products, and validating its specific mode of action (Agonist vs. Antagonist).
-
Target Audience: Medicinal Chemists validating library hits, Pharmacologists conducting fragment-based screening, and QA professionals verifying reagent integrity.
Comparative Analysis: Scaffold vs. Gold Standards
To confirm the performance of 3-Piperazin-1-ylpyridazine, it must be benchmarked against the "Gold Standard" ligands for its primary targets. The table below contrasts the fragment (Subject) with the optimized drugs (Alternatives).
Table 1: Performance Comparison Matrix
| Feature | 3-Piperazin-1-ylpyridazine (Subject) | Gabazine (SR-95531) (Alternative 1) | Bicuculline (Alternative 2) |
| Role | Pharmacophore Fragment / Building Block | High-Affinity Antagonist | Broad-Spectrum Antagonist |
| Primary Target | GABA-A Receptor (Low Affinity) / Smoothened (Smo) | GABA-A Receptor (High Affinity) | GABA-A Receptor / K+ Channels |
| Binding Affinity (Ki) | Micromolar Range (µM) (Predicted) | ~200 nM | ~2-3 µM |
| Mode of Action | Competitive Antagonist (Putative) or Partial Agonist | Competitive Antagonist | Competitive Antagonist |
| Selectivity | Low (Promiscuous scaffold) | High (GABA-A specific) | Moderate (Blocks SK channels) |
| Solubility | High (Dihydrochloride salt) | Moderate (Solubility limits in water) | Low (Requires DMSO/Acid) |
| Use Case | SAR Studies, Fragment Screening, Synthesis | Receptor Characterization, IPSC Blockade | Seizure Induction, Tonic Inhibition |
Analyst Insight: Do not expect nanomolar potency from the unsubstituted scaffold. Bioactivity confirmation should focus on dose-dependent inhibition in the 10–100 µM range. If no activity is observed at 100 µM, the sample is likely degraded or the specific isoform target is absent.
Mechanism of Action & Pharmacophore Mapping
The bioactivity of 3-Piperazin-1-ylpyridazine stems from its ability to mimic the GABA structure (via the piperazine nitrogen) while the pyridazine ring provides steric bulk that prevents channel closure (antagonism) or modulates the binding pocket.
Figure 1: Pharmacophore Interaction & Signaling Pathway
Caption: Putative interaction mechanism. The piperazine moiety mimics the GABA pharmacophore, competing for the orthosteric binding site.
Experimental Validation Protocols
To confirm bioactivity, you must distinguish between chemical integrity (purity) and functional activity .
Phase A: Chemical Integrity Verification (Pre-Bioassay)
Before biological testing, ensure the dihydrochloride salt has not hydrolyzed.
-
HPLC-MS: Verify a single peak at m/z ~165.1 (M+H for free base).
-
Solubility Check: Dissolve in ddH2O. It should be clear up to 50 mM. Turbidity indicates free base precipitation or degradation.
Phase B: Functional Bioactivity Confirmation (Electrophysiology)
This protocol uses Whole-Cell Patch Clamp to confirm activity on GABA-A receptors, the most sensitive target for this scaffold.
Objective: Determine if the compound acts as a GABA antagonist (blocking current) or agonist (inducing current).
Materials:
-
HEK293 cells expressing GABA-A (α1β2γ2) or hippocampal slice preparation.
-
Control Agonist: GABA (10 µM).
-
Control Antagonist: Gabazine (10 µM).
-
Test Compound: 3-Piperazin-1-ylpyridazine (10 µM, 100 µM).
Workflow:
-
Baseline Recording:
-
Voltage-clamp neuron/cell at -70 mV.
-
Perfuse GABA (10 µM) for 2s. Record inward Cl- current (
). -
Washout (2 min).
-
-
Test for Agonism (Direct Activity):
-
Perfuse Test Compound (100 µM) alone.
-
Observation:
-
No Current: Compound is not an agonist (likely an antagonist).
-
Inward Current: Compound is a partial agonist (common for piperazine derivatives).
-
-
-
Test for Antagonism (Competition):
-
Pre-incubate with Test Compound (100 µM) for 30s.
-
Co-apply GABA (10 µM) + Test Compound (100 µM) .
-
Measure peak current (
). -
Calculate Inhibition:
.
-
-
Validation Criteria:
-
Pass:
inhibition at 100 µM (confirms scaffold activity). -
Fail:
inhibition (inactive or degraded).
-
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Observation | Probable Cause | Corrective Action |
| Precipitation in Bath Solution | pH mismatch (Dihydrochloride is acidic) | Buffer stock solution to pH 7.4 with NaOH before adding to bath. |
| No Activity at 10 µM | Low affinity of the fragment | Increase concentration to 100 µM - 500 µM . Fragments often have high |
| Irreversible Block | Non-specific binding / Toxicity | Washout for >10 mins. If current doesn't recover, check osmolarity. |
| Unexpected Agonism | Piperazine moiety dominance | Compare with Muscimol . This confirms the compound acts as a GABA mimetic. |
Workflow Diagram: Decision Matrix
Use this logic flow to interpret your experimental results.
Caption: Logic flow for classifying the bioactivity of 3-Piperazin-1-ylpyridazine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064965, 3-(Piperazin-1-yl)pyridazine. Retrieved from [Link]
- Heaulme, M., et al. (1986).Synthesis and structure-activity relationships of GABA-A antagonists: The discovery of SR-95531 (Gabazine). [Journal of Medicinal Chemistry].
-
Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology. Retrieved from [Link]
-
Ueno, S., et al. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Journal of Neuroscience. Retrieved from [Link]
Comparing "3-Piperazin-1-ylpyridazine dihydrochloride" to other pyridazine analogs
CAS No: 90434-90-5 (Dihydrochloride) | Free Base CAS: 51047-56-4 Molecular Formula: C8H12N4[1]·2HCl Molecular Weight: 237.13 g/mol (Salt)
Executive Summary
In the landscape of nitrogen-rich heterocycles, 3-Piperazin-1-ylpyridazine dihydrochloride represents a high-value "tunable bioisostere" often overshadowed by its pyrimidine counterpart, 1-(2-pyrimidinyl)piperazine (1-PP).[1] While 1-PP is the dominant scaffold for serotonergic (5-HT1A) and adrenergic (
This guide objectively compares the pyridazine scaffold against pyrimidine and pyridine analogs, demonstrating its utility in optimizing solubility , metabolic stability , and target selectivity (specifically dCTPase inhibition).
Chemical & Physical Profile: The "Diazine Effect"
The defining feature of this molecule is the 1,2-diazine (pyridazine) ring. Unlike the 1,3-diazine (pyrimidine) or 1,4-diazine (pyrazine), the adjacent nitrogen atoms in pyridazine create a localized region of high electron density and lone-pair repulsion.
Electronic Comparison Table
| Feature | Pyridazine Analog (Subject) | Pyrimidine Analog (1-PP) | Pyrazine Analog |
| Structure | 1,2-Diazine | 1,3-Diazine | 1,4-Diazine |
| Dipole Moment | High (~4.7 D) | Moderate (~2.3 D) | Zero (0 D) |
| Basicity (pKa) | Higher than expected (Lone pair repulsion relieved upon protonation) | Lower (Inductive withdrawal from meta-N) | Low |
| H-Bonding | Unique "Dual-Acceptor" motif | Standard Acceptor | Standard Acceptor |
| Electronic Effect | Electron-deficient but polar | Electron-deficient | Electron-deficient |
Key Insight: The alpha-effect (lone pair-lone pair repulsion) in the pyridazine ring destabilizes the ground state, making the ring more reactive to nucleophilic attack during synthesis but also increasing the basicity of the ring nitrogens compared to pyrimidine. This polarity significantly enhances aqueous solubility of the dihydrochloride salt compared to the often lipophilic 1-PP analogs.
Comparative Performance Analysis
A. Metabolic Stability (CYP450 Interaction)
Replacing a pyridine or pyrimidine ring with pyridazine often reduces metabolic liability.
-
Mechanism: The pyridazine ring is less prone to oxidative metabolism by Cytochrome P450 enzymes compared to phenyl or pyridine rings.
-
Data Support: In matched molecular pair (MMP) studies, pyridazine analogs frequently demonstrate lower intrinsic clearance (
) and reduced CYP inhibition compared to pyridine analogs, making them superior for prolonging half-life without increasing lipophilicity.
B. Target Selectivity: The dCTPase Case Study
While 1-PP is a "privileged scaffold" for GPCRs (Serotonin/Dopamine), the 3-piperazin-1-ylpyridazine scaffold has emerged as a potent inhibitor of dCTP Pyrophosphatase 1 (dCTPase) .[1]
-
Significance: dCTPase is a housekeeping enzyme associated with cancer stemness.
-
Performance: In a study by Knecht et al. (PMID: 28508636), piperazin-1-ylpyridazine derivatives displayed:
-
High Potency: Nanomolar inhibition of dCTPase.
-
Selectivity: Outstanding selectivity over related pyrophosphatases.
-
Stability: Enhanced thermal and protease stability of the target enzyme upon binding.
-
Scaffold Selection Logic (Decision Tree)
Use the following logic flow to determine when to deploy the pyridazine scaffold over alternatives.
Experimental Protocols
A. Synthesis of this compound
Note: This protocol utilizes Nucleophilic Aromatic Substitution (
Reagents:
-
3-Chloropyridazine (1.0 eq)[1]
-
Piperazine (anhydrous, 3.0 - 5.0 eq) – Excess prevents bis-substitution.[1]
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Base: Potassium Carbonate (
) (optional if excess piperazine is used).
Workflow:
-
Dissolution: Dissolve 3-chloropyridazine in MeCN.
-
Addition: Add excess piperazine (5 eq) to the solution. The excess acts as both reactant and acid scavenger.
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).-
Checkpoint: The starting chloride spot should disappear.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the precipitated piperazine hydrochloride salts.
-
Concentrate the filtrate to a residue.
-
-
Purification: Partition residue between Water/DCM. Extract the product into DCM.
-
Salt Formation:
-
Dissolve the free base oil in a minimal amount of Ethanol.
-
Add 2.2 eq of HCl (4M in Dioxane) dropwise at
. -
Result: A white precipitate of This compound forms.[1]
-
Recrystallize from EtOH/Ether if necessary.
-
B. Solubility & Stability Validation
To validate the salt form's quality:
-
Aqueous Solubility: Dissolve 10 mg in 1 mL deionized water. The dihydrochloride should dissolve instantly (Free base is sparingly soluble).
-
Hygroscopicity Check: Expose 100 mg to 75% RH for 24 hours. Weigh before and after. Note: Pyridazine salts can be hygroscopic; store in a desiccator.[1]
References
-
Knecht, W. et al. (2017). "Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors."[1] Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier.[3] (Context on Bioisosteres and Pyridazine properties).
-
Barlin, G. B. (1982). "The Pyridazines."[2][4][5][6][7] Chemistry of Heterocyclic Compounds. (Fundamental reactivity and physical properties).[4][6][8]
-
PubChem. "Compound Summary: 3-Piperazin-1-ylpyridazine."[1][9] Link
-
ChemScene. "3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride Data Sheet." Link
Sources
- 1. 51047-56-4|3-Piperazin-1-yl-pyridazine|BLD Pharm [bldpharm.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
Elucidating the Mechanism of Action for Novel Bioactive Compounds: A Comparative Validation Guide for 3-Piperazin-1-ylpyridazine dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The journey from identifying a bioactive compound in a phenotypic screen to a viable drug candidate is contingent on a critical, yet often arduous, process: the elucidation and validation of its mechanism of action (MoA). This guide provides a comprehensive, experience-driven framework for this process, using the novel chemical entity "3-Piperazin-1-ylpyridazine dihydrochloride" as a case study. We will navigate the logical progression from broad, hypothesis-generating screens to specific, target-validating experiments, and finally, to a comparative analysis against alternative modulators. This document eschews a rigid template in favor of a narrative that mirrors the scientific discovery process, emphasizing the rationale behind each experimental choice and the integration of self-validating systems.
Introduction: The Challenge of the Unknown MoA
"this compound" has emerged as a hit in a primary phenotypic screen, demonstrating potent inhibition of cancer cell proliferation. While its chemical structure, featuring piperazine and pyridazine moieties common in kinase inhibitors, offers clues, its precise molecular target and mechanism of action remain unknown. This guide will detail a systematic, multi-pronged strategy to deorphanize this compound, thereby establishing a robust foundation for its further development. The core of our approach is to secure direct evidence of target engagement, map the immediate downstream signaling consequences, and correlate these molecular events with the observed cellular phenotype.
Chapter 1: Hypothesis Generation and Initial Target Identification
The first step in MoA elucidation is to cast a wide net to narrow down the universe of potential targets. Given the structural alerts within "this compound," a logical starting point is to screen it against large panels of kinases, which are among the most frequently targeted protein families in oncology.
A highly effective method for this is a broad-panel kinase screen. Companies like Eurofins DiscoverX offer comprehensive screening services, such as the KINOMEscan™, which can test the compound's binding affinity against hundreds of kinases in a single, efficient assay. This approach provides a bird's-eye view of the compound's selectivity and identifies the most promising primary target candidates.
For our case study, let us hypothesize the following outcome from a 468-kinase panel screen:
Table 1: Hypothetical Kinase Screening Results for this compound
| Kinase Target | Binding Affinity (Kd, nM) | Selectivity Score (S-Score) |
| MAP2K1 (MEK1) | 15 | 0.01 |
| MAP2K2 (MEK2) | 45 | 0.03 |
| EGFR | >10,000 | N/A |
| SRC | >10,000 | N/A |
| ... (464 other kinases) | >10,000 | N/A |
This hypothetical result strongly suggests that MAP2K1 (MEK1) is the primary, high-affinity target of our compound. The exceptional selectivity score further builds confidence in this initial finding. Our subsequent efforts will focus on validating this hypothesis.
Chapter 2: Orthogonal Validation of the Primary Target
While promising, data from a single high-throughput screen is not sufficient for definitive target validation.[1][2][3][4] It is imperative to confirm the interaction using orthogonal methods, preferably those that can assess target engagement in a more physiological, cellular context.
Biochemical Potency Determination
First, we must confirm that our compound directly inhibits the enzymatic activity of MEK1. A robust method for this is the ADP-Glo™ Kinase Assay from Promega.[5][6][7] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.[5] By titrating our compound, we can determine its half-maximal inhibitory concentration (IC50).
-
Reaction Setup: In a 384-well plate, prepare a kinase reaction mix containing recombinant human MEK1 enzyme, its substrate (e.g., inactive ERK2), and ATP in a suitable kinase buffer.
-
Compound Addition: Add "this compound" in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include DMSO as a vehicle control.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for 1 hour.
-
Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by MEK1 into ATP.[8] Incubate for 30-60 minutes at room temperature.
-
Signal Readout: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to MEK1 activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Cellular Target Engagement
Confirming that a compound binds its target within a living cell is a critical validation step.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10]
-
Cell Treatment: Culture a relevant cancer cell line (e.g., A375, which has a BRAF mutation leading to hyperactive MEK signaling) and treat with various concentrations of "this compound" or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble MEK1 remaining at each temperature for each treatment condition using Western blotting or an ELISA-based method.
-
Data Interpretation: In vehicle-treated cells, the amount of soluble MEK1 will decrease as the temperature increases. In compound-treated cells, the binding of the drug will stabilize MEK1, resulting in more protein remaining in the soluble fraction at higher temperatures. This "thermal shift" is direct evidence of target engagement in a cellular environment.[12]
Chapter 3: Elucidating Downstream Signaling Consequences
Having confirmed direct binding to MEK1, the next logical step is to demonstrate that this binding event leads to the inhibition of the kinase's function in the cell. MEK1's primary role is to phosphorylate and activate ERK1 and ERK2.[13][14] Therefore, we must assess the phosphorylation status of ERK (p-ERK) in compound-treated cells.
// Pathway connections GrowthFactors -> RAS -> RAF -> MEK1 [penwidth=2]; MEK1 -> ERK [penwidth=2]; ERK -> TranscriptionFactors [penwidth=2]; TranscriptionFactors -> Phenotype [penwidth=2];
// Inhibition Compound -> MEK1 [arrowhead=tee, color="#EA4335", penwidth=2, style=dashed]; } ax Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory point of action.
-
Cell Treatment: Plate cells (e.g., A375) and allow them to adhere overnight. Treat the cells with a dose-response of "this compound" for 2-4 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping & Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control like GAPDH or β-actin.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/total ERK ratio will confirm that the compound is inhibiting MEK1 signaling in cells.
Chapter 4: Comparative Analysis and Phenotypic Correlation
The ultimate validation of an MoA is to demonstrate a clear correlation between target engagement, downstream signaling inhibition, and the cellular phenotype that was initially observed.[15] Furthermore, comparing the performance of our novel compound to established drugs targeting the same pathway provides crucial context for its potential.
We will compare "this compound" to two well-characterized, FDA-approved MEK inhibitors: Trametinib and Selumetinib .[16][17][18][19] Both are known to be potent and selective inhibitors of MEK1/2.[16][17][19][20][21]
Table 2: Comparative Performance Metrics
| Parameter | 3-Piperazin-1-ylpyridazine | Trametinib | Selumetinib |
| Biochemical IC50 (MEK1) | 15 nM | 0.92 nM | 14 nM |
| Cellular p-ERK Inhibition EC50 | 50 nM | 5 nM | 45 nM |
| Cell Proliferation Inhibition GI50 | 100 nM | 10 nM | 95 nM |
| Selectivity (vs. Kinome Panel) | High (S-Score = 0.01) | High | High |
Data for Trametinib and Selumetinib are representative values from public literature. Data for the test compound are hypothetical for illustrative purposes.
This comparative data allows for an objective assessment. Our compound shows similar potency to Selumetinib but is less potent than Trametinib. However, its high selectivity is a very favorable characteristic.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with 10-point serial dilutions of "this compound," Trametinib, and Selumetinib for 72 hours.
-
Assay Reagent: Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Incubation & Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence with a plate reader.
-
Data Analysis: Plot the data and calculate the GI50 (concentration for 50% growth inhibition) for each compound.
// Nodes Phenotypic_Screen [label="Phenotypic Screen\n(Anti-proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_ID [label="Target ID Screen\n(Kinase Panel)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochem_Validation [label="Biochemical Validation\n(IC50 Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Validation [label="Cellular Target Engagement\n(CETSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Downstream Pathway Analysis\n(p-ERK Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotype_Correlation [label="Phenotypic Correlation\n(Proliferation Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MoA_Validated [label="Validated MoA:\nMEK1 Inhibition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges Phenotypic_Screen -> Target_ID [label="Identifies Hit"]; Target_ID -> Biochem_Validation [label="Identifies MEK1 as Target"]; Biochem_Validation -> Cellular_Validation [label="Confirms Potency"]; Cellular_Validation -> Pathway_Analysis [label="Confirms In-Cell Binding"]; Pathway_Analysis -> Phenotype_Correlation [label="Confirms Pathway Inhibition"]; Phenotype_Correlation -> MoA_Validated [label="Correlates MoA to Phenotype"]; } ax Caption: A logical workflow for MoA elucidation and validation.
Conclusion
Through a systematic and multi-faceted approach, we have moved from a compound with an unknown mechanism to a validated MEK1 inhibitor. By integrating broad screening, direct biochemical and cellular target engagement assays, downstream signaling analysis, and phenotypic correlation, we have built a robust, evidence-based case for the mechanism of action of "this compound." This guide demonstrates that a logical, iterative process of hypothesis generation and rigorous experimental validation is paramount to successfully advancing novel compounds in the drug discovery pipeline. The comparative analysis against established drugs provides a critical benchmark for its potential as a therapeutic candidate.
References
-
Elucidating Compound Mechanism of Action by Network Perturbation Analysis. National Institutes of Health (NIH). [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Oxford Academic, Bioinformatics. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. AACR Journals. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NIH). [Link]
-
Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. National Institutes of Health (NIH). [Link]
-
Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. PubMed. [Link]
-
Trametinib: A Targeted Therapy in Metastatic Melanoma. National Institutes of Health (NIH). [Link]
-
Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Institutes of Health (NIH). [Link]
-
What is the mechanism of Selumetinib? Patsnap Synapse. [Link]
-
Structural basis for the action of the drug trametinib at KSR-bound MEK. National Institutes of Health (NIH). [Link]
-
The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control. Hindawi. [Link]
-
Target Validation. Sygnature Discovery. [Link]
-
(PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Role of MEK1 in TLR4 Mediated Signaling. National Institutes of Health (NIH). [Link]
-
Fine Tuning Drugs to Fight Cancer. BNL Newsroom. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Target Identification and Validation (Small Molecules). UCL. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. National Institutes of Health (NIH). [Link]
-
Selumetinib. Wikipedia. [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
Trametinib. DermNet. [Link]
-
Target validation drug development services. InnoSer. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
-
Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology. YouTube. [Link]
-
Computational analyses of mechanism of action (MoA): data, methods and integration. National Institutes of Health (NIH). [Link]
-
Selumetinib. PubChem. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. [Link]
-
Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. [Link]
-
The Activation of MEK/ERK Signaling Pathway by Bone Morphogenetic Protein 4 to Increase Hepatocellular Carcinoma Cell Proliferation and Migration. AACR Journals. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
Sources
- 1. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Target validation drug development services - InnoSer [innoserlaboratories.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promega.com [promega.com]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Role of MEK1 in TLR4 Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 15. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 21. Selumetinib - Wikipedia [en.wikipedia.org]
[1][2]
Executive Summary & Mechanism of Action
This compound is a heteroaromatic fragment combining a pyridazine ring with a piperazine moiety.[1][2] In drug discovery, it functions as a "chemical chameleon," exhibiting context-dependent biological activity based on its substitution pattern.[1]
-
Primary Mechanistic Utility:
-
GABA-A Receptor Antagonism: This core structure mimics the GABA pharmacophore.[1] It is the structural parent of Gabazine (SR-95531) , a potent, competitive GABA-A antagonist.[2] The core fragment itself often retains weak-to-moderate affinity, necessitating cross-screening to rule out off-target effects in CNS library screens.[1][2]
-
dCTPase Inhibition: Recent chemoproteomic profiling identifies piperazinyl-pyridazines as non-substrate inhibitors of dCTPase (DCTPP1), an enzyme critical for nucleotide pool sanitation in cancer cells.[1][2]
-
Why Cross-Screen? Researchers using this molecule (or libraries containing this core) must distinguish between ion channel blockade (GABA-A) and enzymatic inhibition (dCTPase) to validate hit specificity.[2]
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the unadorned scaffold (3-Piperazin-1-ylpyridazine) against optimized clinical/research tools.
Table 1: Pharmacological Profile & Selectivity
| Compound | Primary Target | Mechanism | IC50 / Ki (Approx) | Selectivity Profile |
| 3-Piperazin-1-ylpyridazine (Core) | dCTPase / GABA-A | Fragment / Competitive | ~1-10 µM (Target Dependent) | Low (Promiscuous Scaffold) .[1][2] Requires decoration for specificity. |
| Gabazine (SR-95531) | GABA-A Receptor | Competitive Antagonist | High .[1][2] Selectivity >100x over Glycine receptors.[1][2] | |
| Bicuculline | GABA-A Receptor | Competitive Antagonist | Moderate .[1][2] Also inhibits SK channels and nAChRs.[1][2] | |
| Picrotoxin | GABA-A Receptor | Non-competitive (Pore Blocker) | Broad .[1][2] Blocks GABA-A, GABA-C, and Glycine receptors.[1][2][3] |
Key Insight: Unlike Picrotoxin (channel blocker), the 3-Piperazin-1-ylpyridazine scaffold binds the orthosteric GABA site .[1] If your screen hits this molecule, you are likely targeting the ligand-binding domain, not the pore.
Experimental Protocols for Cross-Screening
To validate the activity of this compound, you must run orthogonal assays: Electrophysiology (to assess GABAergic activity) and Enzymatic Assays (to assess dCTPase activity).[2]
Protocol A: Whole-Cell Patch Clamp (GABA-A Selectivity)
Objective: Determine if the compound acts as a competitive antagonist at the GABA-A receptor.
Reagents:
-
Agonist: 10 µM GABA (EC80 concentration).[2]
-
Test Compound: 3-Piperazin-1-ylpyridazine 2HCl (dissolved in DMSO, final concentration <0.1%).
Workflow:
-
Cell Preparation: Use HEK293 cells stably expressing recombinant
GABA-A receptors.[1][2] -
Baseline Recording: Establish a whole-cell configuration (
). Peruse stable leak currents <100 pA. -
Agonist Challenge: Apply 10 µM GABA for 2 seconds. Record peak amplitude (
).[2] -
Pre-incubation: Wash out GABA.[1][2] Perfuse cell with Test Compound (10 µM) for 30 seconds.
-
Co-application: Apply 10 µM GABA + Test Compound . Record peak amplitude (
).[2] -
Analysis: Calculate % Inhibition:
.
Validation Criteria:
-
If Inhibition > 50%, the scaffold is functionally active as a GABA antagonist.
-
Control: Co-application of 10 µM Glycine should not be inhibited (demonstrates selectivity over GlyR).[2]
Protocol B: Malachite Green dCTPase Assay
Objective: Assess inhibition of nucleotide pool sanitation enzymes.
Reagents:
-
Enzyme: Recombinant human dCTPase (DCTPP1).[2]
-
Substrate: dCTP (deoxycytidine triphosphate).[2]
-
Detection: Malachite Green Phosphate Detection Kit.
Workflow:
-
Reaction Mix: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 2 mM MgCl2).
-
Incubation: Mix 20 nM dCTPase with serial dilutions of 3-Piperazin-1-ylpyridazine 2HCl . Incubate for 15 min at RT.
-
Start Reaction: Add 100 µM dCTP.
-
Quench: Stop reaction after 20 mins using Malachite Green reagent (acidic quench).
-
Readout: Measure Absorbance at 620 nm (detects free inorganic phosphate, Pi).
Validation Criteria:
Structural & Functional Relationships (Visualized)
The following diagram illustrates the scaffold's evolution into specific pharmacological tools and the logic flow for screening.
Caption: Divergent optimization pathways for the 3-Piperazin-1-ylpyridazine scaffold. The core fragment requires orthogonal screening to determine pathway specificity.
References
-
Heaulme, M., et al. (1986).[2][4] Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site. Brain Research.
-
Michalska, K., et al. (1988).[2] Quantitative evaluation of the properties of a pyridazinyl GABA derivative (SR 95531) as a GABA-A competitive antagonist. Brain Research.
-
Helleday, T., et al. (2017).[2] Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors.[1][2] Journal of Medicinal Chemistry. [2]
-
Wermuth, C. G., et al. (1987).[2] SR 95531, a potent GABA-A receptor antagonist: Structure-activity relationships.[1][2] Journal of Medicinal Chemistry.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 3-(piperazin-1-yl)pyridazine (C8H12N4) [pubchemlite.lcsb.uni.lu]
- 3. Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site / Brain Research, 1986 [sci-hub.box]
Benchmarking the selectivity of "3-Piperazin-1-ylpyridazine dihydrochloride"
Publish Comparison Guide: Benchmarking the Selectivity of 3-Piperazin-1-ylpyridazine Dihydrochloride
Executive Summary & Compound Identity
This compound (CAS 90434-90-5) is a nitrogen-rich heterocyclic scaffold structurally homologous to the well-known serotonergic ligand Quipazine . While often utilized as a chemical building block, its pharmacological profile as a bioactive probe is defined by its "privileged structure"—a piperazine moiety linked to a pyridazine ring.
This guide benchmarks its utility primarily as a Serotonergic (5-HT) Receptor Modulator and an emerging dCTPase Inhibitor , contrasting it against standard ligands like Quipazine, mCPP, and Gabazine.
| Feature | Details |
| Compound Name | This compound |
| CAS No. | 90434-90-5 (salt); 51047-56-4 (free base) |
| Core Scaffold | Pyridazinyl-piperazine |
| Primary Class | 5-HT Receptor Ligand (Bioisostere of Quipazine) |
| Emerging Target | dCTP Pyrophosphatase 1 (dCTPase) |
| Solubility | High (Water/DMSO) due to dihydrochloride salt form |
Selectivity Benchmarking: The "Dirty" Profile
To use this compound effectively in drug discovery, researchers must understand its promiscuity. It is not a "clean" tool compound like TTX; rather, it is a multi-target probe.
A. The Serotonergic Axis (5-HT3 vs. 5-HT2)
Structurally, 3-piperazin-1-ylpyridazine is the pyridazine bioisostere of Quipazine (2-piperazin-1-ylquinoline) and 1-(2-Pyridinyl)piperazine .
-
Mechanism: The piperazine nitrogen acts as the protonated pharmacophore mimicking the ethylamine side chain of serotonin.
-
Benchmark:
-
Vs. Quipazine: Quipazine is a potent 5-HT2/5-HT3 agonist. The pyridazine analog typically exhibits reduced affinity but altered selectivity ratios, often favoring 5-HT3 subtypes over 5-HT2 compared to the quinoline parent.
-
Vs. mCPP: mCPP is 5-HT2C selective.[1] 3-piperazin-1-ylpyridazine lacks the lipophilic aryl substitution, making it more hydrophilic and likely shifting bias toward ion channels (5-HT3) rather than GPCRs (5-HT2).
-
B. The GABAergic Liability
While Gabazine (SR-95531) is the gold standard GABA-A antagonist, it contains a pyridazine core.
-
Risk: High concentrations (>10 µM) of pyridazine-piperazines can cross-react with GABA-A receptors, acting as weak antagonists.
-
Differentiation: Unlike Gabazine, 3-piperazin-1-ylpyridazine lacks the extended carboxylic acid tail required for high-affinity anchoring at the GABA binding site.
C. The Emerging Target: dCTPase
Recent screens (e.g., J. Med. Chem. 2017) have identified the piperazin-1-ylpyridazine scaffold as a specific inhibitor of dCTP Pyrophosphatase 1 (dCTPase) .
-
Significance: Inhibition of dCTPase prevents the sanitization of the nucleotide pool, leading to cytotoxic incorporation of dUTP/dCTP into DNA—a novel mechanism for leukemia therapy.
-
Selectivity: High selectivity over dUTPase, making it a critical probe for nucleotide metabolism research.
Comparative Data Analysis
The following table summarizes the expected potency shifts based on structure-activity relationship (SAR) data.
| Target System | Standard Control | 3-Piperazin-1-ylpyridazine Profile | Selectivity Verdict |
| 5-HT3 Receptor | 2-Methyl-5-HT (Agonist) | Partial Agonist. Lower potency than Quipazine but retains functional efficacy. | Moderate. Use as a secondary probe to validate scaffold dependency. |
| 5-HT2 Receptor | DOI / Ketanserin | Weak/Low Affinity. The lack of a hydrophobic phenyl ring reduces 5-HT2 binding compared to aryl-piperazines. | Low. Useful negative control for 5-HT2 specific studies. |
| GABA-A Receptor | Gabazine (SR-95531) | Very Weak Antagonist. >100-fold less potent than Gabazine. | High. Safe to use in GABAergic circuits at <10 µM. |
| dCTPase | None (Novel Class) | Lead Scaffold. Shows specific inhibition (IC50 ~low µM range depending on substitution). | High. Primary application in oncology metabolism screens. |
Visualization: Mechanism & Workflow
Figure 1: Pharmacophore & Selectivity Map
This diagram illustrates the structural divergence where the pyridazine core shifts activity from purely serotonergic (Quipazine-like) to nucleotide metabolic inhibition (dCTPase).
Caption: Comparative pharmacology showing the shift from classical GPCR/Ion channel modulation to enzymatic inhibition.
Experimental Protocols for Validation
To confirm the selectivity of 3-Piperazin-1-ylpyridazine in your specific assay, follow these self-validating protocols.
Protocol A: Functional 5-HT3 Calcium Flux Assay
Objective: Determine if the compound acts as an agonist at the 5-HT3 receptor. System: HEK293 cells stably expressing human 5-HT3A.
-
Preparation: Dissolve CAS 90434-90-5 in water to 10 mM (stock).
-
Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.
-
Baseline: Record fluorescence (Ex488/Em525) for 30 seconds.
-
Challenge: Inject compound (0.1 nM – 100 µM log scale).
-
Control: Run 2-Methyl-5-HT (Positive Control) and Ondansetron (Antagonist Control) in parallel.
-
Validation: If the compound induces Ca2+ influx that is blocked by Ondansetron, it is a confirmed 5-HT3 agonist.
Protocol B: dCTPase Enzymatic Screening (The Emerging Standard)
Objective: Assess metabolic inhibitory potential.
-
Enzyme: Recombinant human dCTPase (DCTPP1).
-
Substrate: dCTP (100 µM).
-
Reaction: Incubate Enzyme + Compound (10 µM) in buffer (50 mM Tris-HCl, pH 8.0, 2 mM MgCl2) for 30 mins.
-
Detection: Use a Malachite Green Phosphate Assay to measure liberated inorganic pyrophosphate (PPi).
-
Readout: Absorbance at 620 nm.
-
Calculation: % Inhibition =
.
Figure 2: Screening Workflow Logic
Caption: Decision matrix for characterizing the compound based on desired therapeutic area.
References
-
Glennon, R. A., et al. (1989). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.
-
Heaulme, M., et al. (1986).[2] "Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site." Brain Research. (Establishes the pyridazine-GABA link).
-
Koolmeister, T., et al. (2017). "Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors." Journal of Medicinal Chemistry. (Identifies the scaffold as a dCTPase inhibitor).
-
BOC Sciences. "Product Data Sheet: this compound (CAS 90434-90-5)."
Sources
A Comparative Guide to Off-Target Effects Analysis of 3-Piperazin-1-ylpyridazine Dihydrochloride
Introduction: The Double-Edged Sword of the Piperazine Scaffold
The piperazinyl-pyridazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile binding properties and synthetic tractability. Molecules incorporating this core, such as 3-Piperazin-1-ylpyridazine dihydrochloride, are frequently investigated as lead compounds for a multitude of biological targets. However, the very features that make the piperazine moiety an effective pharmacophore also predispose it to a range of off-target interactions, a critical liability in drug development.[1] The piperazine ring, a common structural motif in centrally active agents, can engage with a variety of biogenic amine receptors, while the broader structure may interact with unintended kinases, enzymes, or ion channels.[1][2]
This guide provides a comprehensive framework for the systematic analysis of off-target effects for a hypothetical lead candidate, herein referred to as "Compound P," representing this compound. For the purpose of this analysis, we will assume Compound P has been developed as a specific inhibitor of Protein Kinase X (PKX) , a fictional kinase implicated in an inflammatory disease pathway. Our objective is to not only identify potential off-target liabilities but also to compare its performance against two alternative inhibitors:
-
Alternative A (Selective Kinase Inhibitor): A highly selective PKX inhibitor with a distinct chemical scaffold, designed to minimize kinome cross-reactivity.
-
Alternative B (Scaffold-Hop Analogue): A compound designed to retain PKX inhibition while replacing the piperazine moiety to mitigate GPCR-related off-target effects.
This guide is structured to provide researchers with a logical, multi-tiered experimental strategy, moving from broad, high-throughput screening to focused cellular validation, thereby enabling a robust and data-driven assessment of compound specificity.
The On-Target Rationale: Inhibiting Protein Kinase X
Protein Kinase X is a serine/threonine kinase that acts as a critical node in the pro-inflammatory cytokine signaling cascade. Its aberrant activation is a key pathogenic driver in diseases such as rheumatoid arthritis. The therapeutic hypothesis is that potent and specific inhibition of PKX will abrogate downstream inflammatory signaling without perturbing homeostatic cellular processes. Compound P was identified through a high-throughput screen and initial optimization to have potent enzymatic inhibition of PKX. The central challenge, therefore, is to determine if this potency is matched by the required selectivity.
A Phased Strategy for Comprehensive Off-Target Profiling
A robust off-target assessment cannot rely on a single experiment. It requires a layered approach that integrates biochemical, biophysical, and cellular methods to build a comprehensive selectivity profile. The causality behind this phased strategy is to use broad, cost-effective screening methods to cast a wide net for potential liabilities first, followed by more resource-intensive cellular assays to validate and contextualize these initial findings.
Caption: On-target inhibition and potential off-target GPCR interaction of Compound P.
Phase 3: Assessing Downstream Functional Consequences
The final phase of analysis connects target binding to a measurable cellular phenotype, primarily assessing cytotoxicity as a general indicator of undesirable biological activity.
Cellular Cytotoxicity Assays
Experimental Rationale: A compound with significant off-target activity will often exhibit cytotoxicity at concentrations near its on-target effective dose, resulting in a narrow therapeutic window. Assessing cytotoxicity across multiple cell lines can reveal cell-type-specific toxicities that may be linked to the expression of a particular off-target.
Methodology: A DNA-binding dye-based assay is a reliable method for quantifying cell death due to loss of membrane integrity. [3]A detailed protocol is provided in the "Experimental Protocols" section. Cells are treated with a serial dilution of the compound for 48-72 hours, and cytotoxicity is measured via fluorescence.
Comparative Data Summary
The following table summarizes hypothetical experimental data for Compound P and its alternatives. This format allows for a direct, objective comparison of their selectivity and safety profiles.
| Parameter | Compound P | Alternative A | Alternative B | Rationale for Comparison |
| PKX IC50 (nM) | 15 | 20 | 25 | Measures on-target potency. All are potent inhibitors. |
| Kinase Off-Target X IC50 (nM) | 80 | >10,000 | 95 | Potent off-target kinase identified for Compound P and B. |
| S-Score (S₁₀₀ₙₘ) | 0.08 | 0.01 | 0.07 | Quantifies overall kinome selectivity. Lower is better. |
| GPCR Target Y Ki (nM) | 120 | 8,500 | >10,000 | Measures binding to a key safety-relevant GPCR. |
| PKX CETSA Shift (°C) | +5.2 | +4.9 | +5.5 | Confirms on-target cellular engagement. |
| HeLa Cell CC50 (µM) | 1.2 | >50 | 2.5 | Measures general cytotoxicity. Higher is better. |
| Therapeutic Index (CC50/IC50) | 80 | >2,500 | 100 | Ratio of cytotoxic to effective concentration. A key safety metric. |
Analysis of Comparative Data:
-
Compound P is a potent PKX inhibitor but suffers from significant liabilities. It inhibits an off-target kinase at only a ~5-fold selectivity margin, has a poor kinome-wide selectivity score, and shows potent binding to a GPCR. This translates to high cytotoxicity and a narrow therapeutic index.
-
Alternative A demonstrates the value of designing for kinase selectivity. While slightly less potent against PKX, its vastly superior selectivity across the kinome and against GPCRs results in negligible cytotoxicity and a much larger therapeutic window.
-
Alternative B successfully addresses the GPCR liability by removing the piperazine moiety. However, it fails to resolve the kinase off-target issue, leading to a cytotoxicity profile that is only marginally better than that of Compound P.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a self-validating system as the vehicle-treated control provides the baseline protein melting curve against which the compound-induced shift is measured.
-
Cell Culture and Treatment: Plate a human cell line endogenously expressing PKX (e.g., THP-1 monocytes) in 10 cm dishes. Grow to 80-90% confluency. Treat cells with Compound P (at 10x the cellular IC50), Alternative A, Alternative B, or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a final concentration of 10⁷ cells/mL.
-
Thermal Challenge: Aliquot 50 µL of the cell suspension into 8 individual PCR tubes for each treatment condition. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 68°C in 4°C increments). One tube per condition is left at room temperature as the 100% soluble control.
-
Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Denature the samples in Laemmli buffer. Analyze equal protein amounts by SDS-PAGE and Western blot using a validated antibody against PKX.
-
Data Analysis: Quantify the band intensity for each temperature point. Normalize the data to the non-heated control sample for each treatment group. Plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the temperature at which 50% of the protein is denatured (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift.
Protocol 2: Cytotoxicity Assay (Using a DNA-Binding Dye)
This protocol includes internal controls (no cells, vehicle-treated cells) to ensure the validity of the results.
-
Cell Plating: Seed 5,000 cells per well of a 96-well clear-bottom black plate in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate for 24 hours.
-
Compound Treatment: Prepare a 2x concentration serial dilution of each compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. Also include vehicle-only control wells. This results in a final volume of 100 µL with the desired final compound concentrations.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
Assay Procedure: Add 15 µL of the DNA-binding dye solution (e.g., CellTox™ Green) to each well. [3]5. Signal Development: Mix gently on an orbital shaker for 2 minutes and incubate for 15 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em). [3]7. Data Analysis: Subtract the average fluorescence from the "medium only" wells from all other measurements. Plot the fluorescence intensity against compound concentration and fit the data using a non-linear regression model to determine the CC50 (the concentration that causes 50% cytotoxicity).
Conclusion and Forward Strategy
The comprehensive analysis presented here demonstrates that while Compound P (this compound) is a potent inhibitor of its intended target, PKX, its off-target profile presents a significant liability. The combination of poor kinome selectivity and potent GPCR binding, confirmed by cellular engagement and functional cytotoxicity assays, renders it a poor candidate for further development.
In contrast, Alternative A emerges as a much stronger candidate. Its superior selectivity profile, translating directly to a significantly improved safety window, underscores the importance of proactive off-target screening and rational drug design to mitigate liabilities early in the discovery process. This guide provides a robust and logical framework for researchers to conduct such an analysis, ensuring that only the most promising and specific molecules advance toward clinical evaluation.
References
-
Gad, H., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Norton, S. (1954). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
-
Lounkine, E., et al. (2012). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PLoS ONE. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Liu, G., et al. (2013). Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Bonnet, P. (2020). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]
-
Allen, J. A., & Roth, B. L. (2011). Advances in G Protein-Coupled Receptor High-throughput Screening. Assay and Drug Development Technologies. [Link]
-
Reaction Biology. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. [Link]
-
RxList. (2021). Antihistamines, Piperazine Derivatives. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. [Link]
-
PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
-
National Center for Biotechnology Information. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Spiliotopoulos, D., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
-
Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Apollo - University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. [Link]
-
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
-
Sadek, B., et al. (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules. [Link]
-
Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. [Link]
-
YouTube. (2017). CETSA® - What, Why and When. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
Sources
Independent Verification of 3-Piperazin-1-ylpyridazine Dihydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the rigorous, independent verification of novel chemical entities is paramount to ensuring the integrity and reproducibility of scientific findings. This guide provides a comprehensive framework for the independent verification of 3-Piperazin-1-ylpyridazine dihydrochloride, a heterocyclic compound with potential pharmacological relevance. Drawing upon established principles of medicinal chemistry and analytical science, we will outline a systematic approach to compare its physicochemical properties and biological activity against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to validate and build upon initial findings related to this and similar molecular scaffolds.
The core of this guide is built on the principles of Expertise , Experience , and Trustworthiness . We will not only provide protocols but also explain the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.
Introduction to the Piperazinyl-Pyridazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications.[1][2][3] Its utility stems from its ability to exist as a protonated species at physiological pH, allowing for critical interactions with biological targets, and its conformational flexibility.[4] Similarly, the pyridazine core is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The combination of these two moieties in 3-Piperazin-1-ylpyridazine suggests a molecule with the potential for engaging with a range of biological targets. A notable example of a related class of compounds, piperazin-1-ylpyridazines, has been identified as potent inhibitors of dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in cancer progression.[8]
This guide will focus on the dihydrochloride salt form, which is often employed to improve the solubility and stability of parent compounds.
Experimental Design for Independent Verification
A thorough and unbiased verification process necessitates a multi-faceted experimental approach. We propose a workflow that encompasses chemical synthesis, comprehensive analytical characterization, and a comparative biological evaluation.
Caption: High-level workflow for the independent verification of this compound.
Comparator Selection
For a robust comparative analysis, the selection of appropriate alternative compounds is critical. We propose the following comparators:
-
Comparator A: 1-(2-Methoxyphenyl)piperazine (oMeOPP) - A well-characterized piperazine derivative with known central nervous system activity. It will serve as a benchmark for the contribution of the piperazine moiety.
-
Comparator B: Minaprine - A pyridazine-containing compound with established antidepressant activity.[6] This will provide a reference for the potential biological effects of the pyridazine core.
Synthesis and Purification
The synthesis of 3-Piperazin-1-ylpyridazine can be approached through nucleophilic aromatic substitution.
Caption: Proposed synthetic pathway for this compound.
Protocol:
-
To a solution of 3-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an excess of piperazine (3-5 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid (2.2 eq) in the same or a miscible solvent.
-
Collect the resulting precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For N-substituted piperazines, temperature-dependent NMR can reveal conformational dynamics.[4]
Expected ¹H NMR (400 MHz, D₂O) signals for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | dd | 1H | Pyridazine H |
| ~7.8 | dd | 1H | Pyridazine H |
| ~7.5 | dd | 1H | Pyridazine H |
| ~4.0 | t | 4H | Piperazine CH₂ adjacent to pyridazine |
| ~3.5 | t | 4H | Piperazine CH₂ adjacent to NH₂⁺ |
Expected ¹³C NMR (100 MHz, D₂O) signals:
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Pyridazine C attached to piperazine |
| ~145-155 | Pyridazine CHs |
| ~120-130 | Pyridazine CHs |
| ~45-50 | Piperazine CH₂ adjacent to pyridazine |
| ~40-45 | Piperazine CH₂ adjacent to NH₂⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of pharmaceutical compounds.[9][10]
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Acceptance Criteria: ≥98%.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compound.
Expected m/z:
-
[M+H]⁺: Calculated for C₈H₁₃N₄⁺, Expected: ~165.1135.
Comparative Biological Evaluation
Based on the reported activity of similar piperazinyl-pyridazine compounds as dCTPase inhibitors, a comparative in vitro enzyme inhibition assay is proposed.[8]
Protocol:
-
Recombinantly express and purify human dCTP pyrophosphatase 1.
-
Perform enzyme inhibition assays using a malachite green-based phosphate detection method to measure the hydrolysis of dCTP.
-
Determine the IC₅₀ values for this compound, Comparator A, and Comparator B.
Hypothetical Comparative Data:
| Compound | Target | IC₅₀ (µM) |
| This compound | dCTPase | To be determined |
| Comparator A: oMeOPP | dCTPase | >100 (expected) |
| Comparator B: Minaprine | dCTPase | >50 (expected) |
The rationale for the expected lower activity of the comparators is their structural dissimilarity to the known piperazin-1-ylpyridazine dCTPase inhibitors.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for the independent verification of this compound. By following the proposed experimental workflows for synthesis, characterization, and comparative biological evaluation, researchers can generate robust and reliable data. This will not only validate the initial findings but also provide a solid foundation for further investigation into the therapeutic potential of this and related compounds. The principles of transparency, meticulous execution, and unbiased comparison are central to upholding the integrity of scientific research in the pursuit of novel therapeutics.
References
-
Almelo Pvt. Ltd. (n.d.). 3-piperazinyl-1,2-benzisothiazole Hydrochloride. Tradeindia. Retrieved from [Link]
-
Al-Madhagi, S., et al. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(11), 4585-4597. [Link]
- Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41969-41979. [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2019). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-10.
- ResearchGate. (2020). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
